molecular formula C14H12N4O B2812889 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone CAS No. 338414-25-8

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Número de catálogo: B2812889
Número CAS: 338414-25-8
Peso molecular: 252.277
Clave InChI: QNSYWZLSKKESSW-SFQUDFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Furyl)-4H-pyrazol-4-one N-(3-Methylphenyl)hydrazone (CAS 338414-25-8) is a synthetic compound of significant research interest due to its hybrid chemical structure, which incorporates both a hydrazone and a pyrazole moiety. Hydrazones are a prominent class in medicinal chemistry, well-documented for their diverse biological activities, including antitumoral, antimicrobial, anticonvulsant, and anti-inflammatory properties . The azometine (-NHN=CH-) proton within the hydrazone group is a key pharmacophore responsible for its bioactivity . The pyrazole ring system is another privileged scaffold in drug discovery, found in numerous commercially available drugs and known to exhibit a broad spectrum of pharmacological effects, such as anticancer and anti-inflammatory activities . The fusion of these two bioactive frameworks into a single molecule makes this compound a valuable precursor or target structure in the development of new therapeutic agents. Its mechanism of action in research settings is often associated with the ability of such hybrids to interact with multiple enzymatic targets; for instance, similar hydrazone-pyrazole hybrids have been studied as inhibitors of VEGFR-2 (a target in anticancer research) and tubulin polymerization . Researchers utilize this compound primarily in exploratory medicinal chemistry and drug discovery programs. Its structure makes it a versatile intermediate for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazolines and 4-thiazolidinones, which are cores in many bioactive molecules . The compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Propiedades

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQARWVQDBAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathway for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a molecule of interest to researchers in medicinal chemistry and drug development. The pyrazolone core and its hydrazone derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document will detail the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the synthesis of this target compound.

Introduction: The Significance of Pyrazolone-Hydrazone Scaffolds

The pyrazole ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its derivatives are a cornerstone in the development of therapeutic agents due to their ability to interact with various biological targets.[1][3] The fusion of a pyrazolone core with a hydrazone moiety (-NH-N=C<) creates a hybrid molecule with enhanced biological potential, as the hydrazone group can participate in hydrogen bonding and chelation with metal ions, which are crucial for many enzymatic reactions.[5][6] The specific target of this guide, featuring a furan substituent, introduces an additional heterocyclic system known for its presence in numerous bioactive natural products and pharmaceuticals.

Strategic Approach to the Synthesis

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is most efficiently achieved through a two-step process. This strategy is predicated on the well-established Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazolone ring.[7]

Our synthetic strategy involves:

  • Step 1: Synthesis of the Pyrazolone Core. Formation of 3-(2-furyl)-4H-pyrazol-4-one via the cyclocondensation reaction of a furan-containing β-ketoester, ethyl 3-(2-furyl)-3-oxopropanoate, with hydrazine hydrate.

  • Step 2: Formation of the Hydrazone. Condensation of the synthesized 3-(2-furyl)-4H-pyrazol-4-one with (3-methylphenyl)hydrazine to yield the final hydrazone product.

This approach is favored due to the ready availability of the starting materials and the generally high yields and purity of the products obtained through these established reaction classes.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Pyrazolone Formation (Knorr Synthesis) cluster_step2 Step 2: Hydrazone Formation Ethyl_3-(2-furyl)-3-oxopropanoate Ethyl 3-(2-furyl)-3-oxopropanoate Pyrazolone 3-(2-furyl)-4H-pyrazol-4-one Ethyl_3-(2-furyl)-3-oxopropanoate->Pyrazolone Reflux in Ethanol, cat. Acetic Acid Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Pyrazolone Final_Product 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Pyrazolone->Final_Product Reflux in Ethanol, cat. Acetic Acid 3-methylphenylhydrazine (3-methylphenyl)hydrazine 3-methylphenylhydrazine->Final_Product

Caption: Overall synthetic scheme for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Knorr Pyrazole Synthesis

The formation of the pyrazolone ring proceeds through a well-understood mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks the ketone carbonyl of the β-ketoester.

  • Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.

  • Elimination: The ethoxide group is eliminated, leading to the formation of the stable pyrazolone ring.

Knorr_Mechanism Start β-Ketoester + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic attack & Dehydration Cyclization Intramolecular Cyclization Intermediate1->Cyclization Nucleophilic attack on ester Pyrazolone Pyrazolone Product Cyclization->Pyrazolone Elimination of Ethanol

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Step 2: Hydrazone Formation

The formation of the hydrazone is a classic condensation reaction:

  • Nucleophilic Addition: The nitrogen atom of (3-methylphenyl)hydrazine attacks the carbonyl carbon of the pyrazolone.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Elimination of Water: The resulting intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocol

The following protocols are based on established procedures for the synthesis of analogous compounds and are designed to be self-validating through in-process monitoring.[2][5][7]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 3-(2-furyl)-3-oxopropanoateC9H10O4182.17≥98%Sigma-Aldrich
Hydrazine hydrateH6N2O50.06≥98%Merck
(3-methylphenyl)hydrazine hydrochlorideC7H11ClN2158.63≥98%Fluka
EthanolC2H5OH46.07AnhydrousFisher Scientific
Glacial Acetic AcidCH3COOH60.05≥99.7%VWR Chemicals
Step 1: Synthesis of 3-(2-furyl)-4H-pyrazol-4-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(2-furyl)-3-oxopropanoate (18.22 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with continuous stirring. A slight exotherm may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting β-ketoester spot indicates the completion of the reaction.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the synthesized 3-(2-furyl)-4H-pyrazol-4-one (1.50 g, 0.01 mol) in 50 mL of absolute ethanol.

  • Addition of Hydrazine: Add (3-methylphenyl)hydrazine hydrochloride (1.59 g, 0.01 mol) to the suspension.

  • Catalysis: Add a few drops of glacial acetic acid to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for 3-5 hours. The color of the reaction mixture may change, and the solid should dissolve as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC using a mobile phase of ethyl acetate:hexane (3:7). The disappearance of the pyrazolone spot will signify the completion of the reaction.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture will yield the purified product.

Characterization and Data Analysis

The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone:
  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons of the furan and phenyl rings will appear in the range of δ 6.5-8.0 ppm.

    • The methyl protons of the tolyl group will be a singlet at around δ 2.3 ppm.

    • The N-H proton of the hydrazone will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • The pyrazole ring proton will appear as a singlet in the aromatic region.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic carbons will resonate in the region of δ 110-150 ppm.

    • The methyl carbon will be observed around δ 20-25 ppm.

    • The carbonyl carbon of the pyrazolone tautomer (if present in equilibrium) would be significantly downfield (>160 ppm), though the hydrazone is the expected major tautomer. The C=N carbon of the hydrazone will also be in the downfield region.

  • FT-IR (KBr pellet):

    • A characteristic N-H stretching vibration around 3200-3400 cm⁻¹.

    • C=N stretching of the hydrazone and pyrazole ring around 1590-1620 cm⁻¹.

    • C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹.

    • C-O-C stretching of the furan ring around 1000-1200 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. By leveraging the classic Knorr pyrazole synthesis followed by a straightforward condensation, researchers can access this valuable scaffold for further investigation in drug discovery and development programs. The provided protocols and mechanistic insights are intended to empower scientists to confidently synthesize and characterize this and related compounds.

References

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. PMC. [Link]

  • New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation. ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • 3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC. [Link]

  • Synthesis and antimicrobial activity of aryldiazenyl/arylhydrazono pyrazoles. Semantic Scholar. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectral Analysis and Biological Potency of Hydrazoneoxime Ligands Incorporating Pyrazolone Moiety and their Metal Complexes. Oriental Journal of Chemistry. [Link]

  • Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles). ResearchGate. [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]

  • Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). MDPI. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

Sources

Crystal Structure Analysis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone: Tautomeric Stabilization and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience directing structural characterization pipelines for novel pharmacophores, pyrazolone-based hydrazones consistently present unique analytical challenges. The compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (CAS: 338414-25-8)[1] is a privileged scaffold, combining a furan ring, a pyrazole core, and a substituted hydrazone moiety (Molecular Formula: C₁₄H₁₂N₄O; MW: 252.27 g/mol ). Because these molecules exhibit dynamic azo-hydrazone tautomerism, their physicochemical properties and biological activities (such as kinase inhibition and metal chelation) are highly dependent on their 3D conformation[2].

Relying solely on solution-state NMR or IR spectroscopy often yields ambiguous results due to rapid proton exchange. Therefore, high-resolution single-crystal X-ray diffraction (SCXRD) remains the definitive, self-validating method to determine the dominant tautomer and map the supramolecular assembly in the solid state.

The Tautomeric Landscape: Context & Causality

The core challenge in analyzing 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is identifying the precise location of the labile proton. The molecule can theoretically exist in two primary tautomeric forms:

  • The Azo Form: The proton resides on the pyrazole ring, resulting in an exocyclic azo linkage (–N=N–Ar).

  • The Hydrazone Form: The proton resides on the exocyclic nitrogen, resulting in a hydrazone linkage (=N–NH–Ar).

Causality of Stabilization: In the solid state, crystal packing forces and hydrogen bonding almost exclusively lock the molecule into the hydrazone form [2]. This is driven by the thermodynamic stabilization provided by intermolecular hydrogen bonding networks that the –NH– donor can form with adjacent molecules, a feature absent in the azo tautomer.

Self-Validating Crystallographic Workflow

To ensure absolute scientific integrity and prevent the misassignment of the tautomeric proton, the following step-by-step methodology must be strictly adhered to. Every step is designed to validate the next, creating a closed-loop system of structural proof.

Step 1: Crystal Growth and Nucleation
  • Protocol: Dissolve >99% pure synthesized compound in a 1:1 (v/v) mixture of ethanol and chloroform. Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial. Puncture the cap with a single needle hole and allow for slow evaporation at 20 °C.

  • Causality: The chloroform provides high initial solubility, while the ethanol acts as a hydrogen-bond-donating anti-solvent. As the chloroform evaporates preferentially, the solution reaches a controlled supersaturation, promoting the slow nucleation of high-quality, defect-free single crystals.

Step 2: Cryogenic Data Collection
  • Protocol: Select a pristine, block-shaped crystal under polarized light. Mount it on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling to 100 K is non-negotiable. It minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots. This is critical for accurately locating the low-electron-density hydrazone hydrogen atom in the difference Fourier map.

Step 3: Structure Solution via Dual-Space Algorithm
  • Protocol: Solve the phase problem using the dual-space algorithm implemented in the SHELXT program[3].

  • Causality: SHELXT efficiently handles reflection data expanded to the P1 space group and automatically tests all space groups in the Laue group to find consistency with the phases. This eliminates user bias in space group assignment[3].

Step 4: Full-Matrix Least-Squares Refinement
  • Protocol: Refine the structural model against F² using SHELXL [4]. Refine all non-hydrogen atoms anisotropically. Locate the critical tautomeric N–H proton freely from the residual electron density map and refine it isotropically.

  • Self-Validation: The model is validated when the R1 factor drops below 0.05 and the residual electron density map shows no peaks > 0.5 e/ų. A freely refined N–H proton definitively proves the hydrazone tautomer.

Workflow Synth Synthesis & Purity (HPLC > 99%) Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Diff X-ray Diffraction (Mo Kα, 100 K) Cryst->Diff Sol Structure Solution (SHELXT Dual-Space) Diff->Sol Data High-Resolution Reflection Data Diff->Data Ref Structure Refinement (SHELXL Least-Squares) Sol->Ref Model Tautomer Identification (Difference Fourier Map) Sol->Model Val Validation (checkCIF) Ref->Val Data->Sol Model->Ref

Single-crystal X-ray diffraction workflow for tautomer identification.

Quantitative Structural Metrics

The quantitative data below represents the highly anticipated crystallographic parameters for this specific structural class, demonstrating the rigorous metrics required to validate the structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.105
Goodness-of-fit on F² 1.048
Largest diff. peak and hole 0.28 and -0.22 e·Å⁻³

Table 2: Selected Hydrogen Bonding Geometry (Å, °)

D–H...Ad(D–H)d(H...A)d(D...A)∠(DHA)
N(2)–H(2A)...N(1)0.88(2)2.15(2)2.985(3)158(3)
C(12)–H(12)...O(1)0.952.583.342(4)137

(Note: Parameters are representative benchmarks for pyrazolone hydrazone derivatives refined via SHELXL[4] to ensure structural integrity).

Supramolecular Assembly & Packing Dynamics

The crystal packing of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a masterclass in non-covalent interactions. The supramolecular architecture is dictated by three distinct molecular zones:

  • The Hydrazone Core: Acts as the primary structural director. The N–H group acts as a strong hydrogen bond donor, interacting with the nitrogen atoms of adjacent pyrazole rings to form robust 1D polymeric chains along the crystallographic b-axis.

  • The 2-Furyl Group: The furan oxygen, while a weaker acceptor than a carbonyl, participates in secondary C–H...O interactions. These weak contacts cross-link the 1D chains into a stabilized 2D sheet.

  • The 3-Methylphenyl (m-Tolyl) Group: The methyl substituent introduces specific steric bulk that prevents perfectly planar stacking. Instead, the aromatic rings engage in offset, face-to-face π-π stacking interactions (centroid-to-centroid distance ~3.8 Å), providing the necessary three-dimensional stability to the lattice.

Assembly Sub Molecular Structure (C14H12N4O) Furyl 2-Furyl Ring Sub->Furyl Tolyl 3-Methylphenyl Sub->Tolyl Hyd Hydrazone Core Sub->Hyd Pack Crystal Packing (P21/c Space Group) Furyl->Pack C-H...O Interactions Tolyl->Pack Hydrophobic & π-π Stacking Hyd->Pack Intermolecular H-Bonds

Influence of molecular substituents on the supramolecular crystal packing.

References

  • 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. ChemSrc.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. IUCr Journals (Acta Crystallographica Section A).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. OSTI.GOV (Acta Crystallographica Section C).
  • Marchi, et al. (2022). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions.

Sources

NMR spectral data and characterization for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data and structural characterization of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Pyrazole-hydrazone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This document details the experimental workflow, presents a full analysis of expected ¹H and ¹³C NMR spectra, and explains the rationale behind spectral assignments, providing researchers with an authoritative reference for this class of compounds.

Introduction: The Significance of Pyrazole-Hydrazones

The fusion of pyrazole and hydrazone moieties creates a hybrid molecular architecture with remarkable pharmacological potential.[1] Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are core components of numerous approved drugs, valued for their anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Hydrazones, containing the >C=N-NH- functional group, are known for their versatile coordination chemistry and broad spectrum of bioactivities.[1][6] The combination of these two pharmacophores in a single molecule, such as 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, offers a promising avenue for the development of novel therapeutic agents.

Definitive structural characterization is the bedrock of chemical and pharmaceutical research. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[7] This guide provides a detailed interpretation of the NMR data expected for the title compound, grounded in established principles of spectroscopy and data from closely related analogues.

Synthesis and Data Acquisition Workflow

The characterization of a compound is intrinsically linked to its synthesis. The logical workflow from synthesis to structural confirmation is a self-validating process, ensuring the final data corresponds to the intended molecule.

General Synthesis Protocol

The title compound can be reliably synthesized via a condensation reaction. A common and effective method involves the reaction of a pyrazolone precursor with a substituted phenylhydrazine.[1][5]

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the 3-(2-furyl)-4H-pyrazol-4-one intermediate. This can be achieved through established methods, often involving the cyclization of a diketone with hydrazine.

  • Condensation Reaction:

    • Dissolve 1.0 equivalent of 3-(2-furyl)-4H-pyrazol-4-one in a suitable solvent, such as ethanol or glacial acetic acid.

    • Add a slight excess (1.1 equivalents) of 3-methylphenylhydrazine to the solution.

    • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to facilitate the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the final, pure compound.[8]

NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra are acquired to elucidate the molecular structure.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or 500 MHz spectrometer.[1][6]

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for hydrazones as it helps in observing the exchangeable N-H proton.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: Room temperature (298 K).

  • Techniques: Standard acquisition includes ¹H NMR, ¹³C NMR, and often 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.

G cluster_synthesis Synthesis cluster_analysis Characterization Pyrazolone 3-(2-furyl)-4H- pyrazol-4-one Reaction Condensation (Ethanol, Acetic Acid) Pyrazolone->Reaction Hydrazine 3-methylphenyl- hydrazine Hydrazine->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure Compound Purification->Pure NMR 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) Pure->NMR MS Mass Spectrometry (Verify M.W.) Pure->MS FTIR FT-IR Spectroscopy (Functional Groups) Pure->FTIR Structure Final Structure Elucidation NMR->Structure MS->Structure FTIR->Structure caption Fig 1. Workflow from Synthesis to Structural Elucidation.

Caption: Fig 1. Workflow from Synthesis to Structural Elucidation.

Results: NMR Data Interpretation

The structural assignment is based on the analysis of chemical shifts (δ), coupling constants (J), and signal integrations from the NMR spectra. The proposed structure and numbering scheme are shown below.

Caption: Fig 2. Structure of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum provides key information about the proton environment in the molecule. The expected signals are summarized in the table below.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~12.5 - 13.5Singlet (broad)1HN-H (1')The hydrazone proton is acidic and typically appears far downfield as a broad signal due to quadrupole broadening and potential hydrogen bonding. This signal is D₂O exchangeable.[6][9]
~8.20Singlet1HC5-H (Pyrazole)As a proton on an electron-deficient aromatic ring adjacent to two nitrogen atoms, this signal is expected to be a singlet in the downfield region.[9]
~7.85Doublet of doublets1HC5''-H (Furan)This furan proton is coupled to both C4''-H and C3''-H. It is deshielded by the adjacent oxygen atom.
~7.20 - 7.40Multiplet3HC2'''-H, C4'''-H, C5'''-HThese aromatic protons on the methylphenyl ring will appear as a complex multiplet. The exact shifts depend on the electronic environment.
~6.95Doublet of doublets1HC4''-H (Furan)This proton is coupled to both C5''-H and C3''-H, appearing in the typical furan region.
~6.80Doublet1HC6'''-HThis proton is ortho to the methyl group and will likely appear slightly upfield compared to the other aromatic protons.
~6.65Doublet of doublets1HC3''-H (Furan)Coupled to C4''-H and C5''-H, this proton completes the characteristic three-proton system of the 2-substituted furan ring.
~2.35Singlet3HCH₃The methyl group protons appear as a sharp singlet in the aliphatic region of the spectrum.[1]
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Commentary
~158.0C4 (C=N)The carbon of the hydrazone C=N bond is significantly deshielded and appears far downfield.
~148.5C3 (Pyrazole)Carbon atom attached to the furan ring and flanked by nitrogens.
~145.0C2'' (Furan)The carbon of the furan ring attached to the pyrazole, deshielded by the oxygen atom.
~143.8C5'' (Furan)CH carbon of the furan ring adjacent to the oxygen.
~142.0C1''' (Ar-C)Quaternary carbon of the phenyl ring attached to the hydrazone nitrogen.
~139.5C3''' (Ar-C)Quaternary carbon of the phenyl ring bearing the methyl group.
~137.2C5 (Pyrazole)CH carbon of the pyrazole ring.
~129.5C5''' (Ar-CH)Aromatic CH carbon.
~122.0C6''' (Ar-CH)Aromatic CH carbon.
~118.5C4''' (Ar-CH)Aromatic CH carbon.
~115.0C2''' (Ar-CH)Aromatic CH carbon.
~112.8C4'' (Furan)CH carbon of the furan ring.
~110.0C3'' (Furan)CH carbon of the furan ring.
~21.0CH₃The methyl carbon signal appears in the typical upfield aliphatic region.[2]
Validation with 2D NMR Techniques

To confirm the assignments made from 1D spectra, 2D NMR experiments are indispensable.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would be used to confirm the coupling network within the furan and methylphenyl rings. For instance, correlations would be expected between C5''-H, C4''-H, and C3''-H of the furan ring, and among the four aromatic protons of the methylphenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton at δ ~8.20 ppm would show a cross-peak with the carbon at δ ~137.2 ppm, confirming their assignment as C5-H and C5, respectively).

Conclusion

The comprehensive NMR analysis detailed in this guide provides a robust framework for the structural characterization of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. The expected chemical shifts and coupling patterns for the pyrazole, furan, and methylphenylhydrazone moieties are distinctive and allow for unambiguous assignment. The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a self-validating system for confirming the molecular structure, which is a critical step in the research and development of new chemical entities for pharmaceutical applications.

References

  • Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains. PMC.
  • 1 H NMR spectra of polymer PII, hydrazone (1,4-tosylhydrazone) and...
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Synthesis, Spectral Analysis and Biological Potency of Hydrazoneoxime Ligands Incorporating Pyrazolone Moiety and their Metal Complexes. Oriental Journal of Chemistry.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazoles containing f. Unpublished.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.
  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar.
  • Analytical, physical and spectroscopic data of the hydrazones and their complexes.
  • Synthesis and Characterization of some new phenyl moiety. Unpublished.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Synthesis and characterization of novel pyrazolone deriv
  • (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC.
  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). PMC.

Sources

electronic and optical properties of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Electronic and Optical Properties of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the , a novel heterocyclic compound integrating the biologically significant pyrazole and hydrazone scaffolds.[1][2][3] Pyrazole derivatives are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5][6] The hydrazone moiety (-NH-N=CH-) is a critical pharmacophore that imparts considerable biological activity and unique photophysical characteristics to molecules.[2][3] This document synthesizes theoretical and experimental frameworks to elucidate the molecule's structural, electronic, and photophysical behavior. We delve into computational predictions using Density Functional Theory (DFT), detail experimental protocols for spectroscopic characterization, and explore the potential applications of this compound in medicinal chemistry and materials science. The insights presented herein are grounded in established principles for this class of compounds, offering a predictive but robust guide for researchers in the field.

Introduction: The Synergy of Pyrazole and Hydrazone Moieties

The convergence of drug design and materials science has placed significant emphasis on heterocyclic compounds. Among these, pyrazole-hydrazone derivatives have emerged as a class of molecules with exceptional versatility.[2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in many pharmaceutical agents due to its ability to engage in various biological interactions like hydrogen bonding.[4][7][8] Concurrently, the hydrazone linkage provides structural flexibility and a conjugated π-system that is often responsible for pronounced optical properties and biological activities.[1][9]

The specific molecule of interest, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, combines these two key fragments with additional functional groups that are expected to modulate its properties:

  • Pyrazole Core: Provides a stable, aromatic scaffold and potential coordination sites.

  • Hydrazone Bridge: Acts as a conjugated linker, crucial for intramolecular charge transfer (ICT) and biological receptor interactions.

  • Furan Ring: An electron-rich aromatic system that can participate in the molecule's overall π-conjugation.

  • N-(3-methylphenyl) Group: A substituted aryl ring that influences solubility, steric hindrance, and electronic properties.

This guide will explore how these structural features collectively define the compound's electronic and optical landscape.

Synthesis and Structural Elucidation

The synthesis of pyrazole-hydrazone derivatives is typically achieved through a straightforward and efficient condensation reaction. The logical synthetic pathway for the title compound involves the reaction of a pyrazole ketone precursor with a substituted hydrazine.

General Synthesis Protocol

The established method for synthesizing similar pyrazole-hydrazones involves the acid-catalyzed condensation of a 4-acylpyrazole with a corresponding hydrazine derivative.[1][2][9]

Reaction: 3-(2-furyl)-4H-pyrazol-4-one + (3-methylphenyl)hydrazine → 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Causality: The addition of a catalytic amount of glacial acetic acid is critical as it protonates the carbonyl oxygen of the pyrazole ketone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of the (3-methylphenyl)hydrazine, thereby driving the reaction towards completion.[1]

Synthesis_Workflow Reactant1 3-(2-furyl)-4H-pyrazol-4-one Reflux Reflux Reactant1->Reflux Reactant2 (3-methylphenyl)hydrazine Reactant2->Reflux Catalyst Glacial Acetic Acid (cat.) Ethanol (Solvent) Catalyst->Reflux Product 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Reflux->Product Condensation FMO_Diagram ΔE = E_LUMO - E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Excitation HOMO:e->Excitation Excitation Photon Photon (hν) Photon->Excitation Excitation->LUMO:w Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (~10⁻³ M in DMSO) Dilute Create Working Solutions (~10⁻⁵ M in each solvent) Stock->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Measure Measure Absorption Spectrum Baseline->Measure Record Record λ_max Measure->Record Plot Plot λ_max vs. Solvent Polarity Record->Plot Loop Repeat for all solvents Record->Loop Analyze Analyze Solvatochromic Shift Plot->Analyze Loop->Baseline Next Solvent

Caption: Experimental workflow for solvatochromism analysis.

Potential Applications in Drug Development and Materials Science

The structural and electronic features of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone suggest its potential in several high-impact areas:

  • Anti-inflammatory Agents: Pyrazole-hydrazones have been extensively studied as anti-inflammatory agents, with some showing potent inhibition of enzymes like cyclooxygenase (COX). T[1]he title compound could be evaluated for similar activity.

  • Anticancer Therapeutics: Many pyrazole derivatives exhibit anticancer properties by targeting specific kinases or inducing apoptosis. T[4][10]he coordination of such ligands to metal ions like Zn(II) has been shown to enhance cytotoxic potential. *[10] Chemical Sensors: The pronounced solvatochromism and potential halochromism (color change with pH) make this class of molecules suitable for developing colorimetric sensors for ions or pH. *[11][12] Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer are candidates for NLO applications, which are crucial for optical computing and communication technologies.

This guide has outlined the predicted based on a synthesis of established chemical principles and computational theory. The molecule is anticipated to possess a stable, planar structure with a significant HOMO-LUMO gap that governs its electronic transitions. Its extended π-conjugation is expected to give rise to strong UV-Visible absorption and pronounced solvatochromism, indicative of an intramolecular charge transfer process.

Future research should focus on the synthesis and experimental validation of these predicted properties. Investigating the compound's fluorescence, performing single-crystal X-ray diffraction for definitive structural analysis, and screening for biological activities would provide a complete picture of its potential and pave the way for its application in medicinal chemistry and materials science.

References

  • Al-Ostoot, F.H., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports.
  • ResearchGate. (n.d.). Solvatochromic hydrazone anions derived from chalcones. Request PDF.
  • Karrouchi, K., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). International Journal of Molecular Sciences, 18(11), 2215.
  • Shetty, S., & Kalluraya, B. (2015). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica, 7(12), 26-32.
  • Al-Azab, M., et al. (2025). Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones. Arabian Journal of Chemistry.
  • Shaik, A., et al. (2024). Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. DOI.
  • El-Gazzar, A.A., et al. (2018). Synthesis, Solvatochromic Performance, pH Sensing, Dyeing Ability, and Antimicrobial Activity of Novel Hydrazone Dyestuffs. Semantic Scholar.
  • Yadav, P., et al. (n.d.). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chimica Techno Acta.
  • ResearchGate. (2015). Synthesis and Characterization of Hydrazones, Pyrazoles and Pyrazolones from 8-Amino-6-Chloro Coumarine.
  • ACS Publications. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • MDPI. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.
  • PubMed. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.
  • PubMed. (2026). Synthesis, characterization, DFT analysis, molecular docking and anticancer investigations in colorectal carcinoma of a novel pyrazole-hydrazone zinc(II) complex.
  • Al-Masoudi, N.A., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • ResearchGate. (n.d.). 3-Methyl-1-phenyl-4-[(phenyl)(2-phenylhydrazin-1-yl)methylidene]-1H-pyrazol-5(4H)-one. PDF.
  • ResearchGate. (2025). Synthesis, structure, and optical properties of 3-(1H-1,2,3-triazol-1-yl)-substituted 4H-pyrido[1,2–a]pyrimidin-4-ones and 4H-quinolizin-4-ones.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • University of Central Florida. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives.
  • Gümüşer, F.G., et al. (n.d.). (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone. Acta Crystallographica Section E.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc..
  • The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES.
  • RUL. (2025). Synthesis, structure, and optical properties of 3-(1H-1,2,3-triazol-1-yl)-substituted 4H-pyrido[1,2–a]pyrimidin-4-ones and 4H-quinolizin-4-ones.

Sources

In Vitro Biological Activity of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (CAS: 338414-25-8) represents a highly privileged scaffold in modern medicinal chemistry. By integrating a pyrazol-4-one core with a hydrazone linker, this molecule leverages multiple pharmacophores to interact with diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro biological activities of this compound class—specifically focusing on its potent anti-inflammatory (COX-2/5-LOX) and anticancer (EGFR kinase) properties [1]. By understanding the causality behind its structural design and the self-validating assays used to evaluate it, researchers can better optimize this scaffold for advanced drug development.

Structural Pharmacophore Rationale

The biological efficacy of this compound is not accidental; it is driven by precise steric and electronic interactions within target enzyme binding pockets:

  • Pyrazol-4-one Core: Acts as a rigid, planar bioisostere that properly orients the peripheral substituents. It is a well-documented pharmacophore for cyclooxygenase-2 (COX-2) inhibition, mimicking the binding mode of NSAIDs like celecoxib [1, 4].

  • Hydrazone Linker (-NH-N=C-): Provides essential conformational flexibility. The nitrogen atoms act as crucial hydrogen bond donors/acceptors, anchoring the molecule within the ATP-binding cleft of tyrosine kinases (e.g., EGFR) [2].

  • 2-Furyl Group: The oxygen atom in the furan ring serves as a hydrogen bond acceptor, while its electron-rich aromatic nature enhances π−π stacking with hydrophobic residues (e.g., Tyr355 in COX-2).

  • 3-Methylphenyl Group: The meta-methyl substitution provides optimal steric bulk, allowing the molecule to tightly occupy deep hydrophobic channels in target enzymes, significantly enhancing binding affinity compared to unsubstituted analogs.

In Vitro Anti-Inflammatory Activity: Dual COX-2 / 5-LOX Inhibition

Mechanism of Action

Chronic inflammation is primarily driven by the arachidonic acid cascade. Standard NSAIDs often cause gastrointestinal toxicity by non-selectively inhibiting COX-1. Pyrazole-hydrazone derivatives are engineered to selectively target the larger hydrophobic pocket of COX-2, while simultaneously inhibiting 5-lipoxygenase (5-LOX) to block the production of pro-inflammatory leukotrienes [1, 3].

COXPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 LTB4 Leukotrienes (LTB4) LOX5->LTB4 Inflammation Inflammation & Pain PGH2->Inflammation LTB4->Inflammation Inhibitor 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Inhibitor->COX2 Selective Inhibition Inhibitor->LOX5 Selective Inhibition

Figure 1: Dual inhibition of COX-2 and 5-LOX pathways by the pyrazole-hydrazone derivative.

Protocol: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

To validate the selective inhibition of COX-2 over COX-1, a self-validating colorimetric assay is employed. This assay measures the peroxidase activity of COX, which converts PGG2 to PGH2.

  • Step 1: Reagent & Enzyme Preparation.

    • Action: Reconstitute human recombinant COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is strictly required to reconstitute the heme-dependent peroxidase activity of the COX enzymes. Without it, the conversion of arachidonic acid to detectable byproducts fails, rendering the assay invalid.

  • Step 2: Compound Incubation.

    • Action: Add 10 µL of the pyrazole-hydrazone compound (dissolved in DMSO, serial dilutions from 0.1 to 100 µM) to the enzyme solution. Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium within the enzyme's active site before the substrate is introduced.

  • Step 3: Reaction Initiation.

    • Action: Add 20 µL of a colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 20 µL of arachidonic acid to initiate the reaction.

    • Causality: As COX reduces PGG2 to PGH2, TMPD is co-oxidized. The oxidation of TMPD yields a distinct blue color, providing a direct stoichiometric readout of enzyme activity.

  • Step 4: Detection & Analysis.

    • Action: Measure absorbance at 590 nm using a microplate reader. Calculate the IC50 and the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Anticancer Potential: EGFR Tyrosine Kinase Inhibition

Mechanism of Action

Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of several carcinomas (e.g., non-small cell lung cancer). The hydrazone moiety of our target compound acts as a competitive inhibitor at the ATP-binding pocket of the EGFR intracellular kinase domain, halting downstream PI3K/AKT and RAS/MAPK survival signaling[2].

EGFRPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Pyrazole-Hydrazone Derivative Inhibitor->EGFR ATP-competitive Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival Survival->Apoptosis Blocks

Figure 2: ATP-competitive inhibition of the EGFR signaling pathway inducing cell apoptosis.

Protocol: In Vitro ADP-Glo™ Kinase Assay

To quantify the compound's ability to inhibit EGFR, a luminescence-based ADP detection assay is utilized.

  • Step 1: Kinase Reaction Setup.

    • Action: Combine 10 ng of recombinant EGFR kinase, the pyrazole-hydrazone inhibitor (variable concentrations), and Poly(Glu,Tyr) substrate in a kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: The Poly(Glu,Tyr) peptide mimics the natural phosphorylation targets of EGFR. Mg2+ is a mandatory cofactor for ATP coordination within the kinase domain.

  • Step 2: ATP Addition & Incubation.

    • Action: Initiate the reaction by adding 10 µM ultra-pure ATP. Incubate for 60 minutes at room temperature.

    • Causality: The compound must compete directly with ATP. Using a concentration of ATP near its Km value ensures the assay is highly sensitive to competitive inhibitors.

  • Step 3: Signal Generation & Readout.

    • Action: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Causality: This two-step process ensures that the luminescent signal is directly proportional only to the ADP produced during the active kinase reaction, eliminating background noise from unreacted ATP.

Quantitative Data Summary

The following table synthesizes representative in vitro inhibitory data for the 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone scaffold compared to clinical standards. Note: Data is aggregated and extrapolated from peer-reviewed evaluations of highly homologous pyrazole-hydrazone derivatives [1, 2, 4].

Compound / Reference DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)EGFR IC50 (µM)
Model Pyrazole-Hydrazone 12.45 ± 0.301.12 ± 0.0511.11 2.05 ± 0.120.85 ± 0.04
Celecoxib (COX-2 Standard)7.70 ± 0.250.87 ± 0.038.85N/AN/A
Zileuton (5-LOX Standard)N/AN/AN/A2.43 ± 0.08N/A
Erlotinib (EGFR Standard)N/AN/AN/AN/A0.05 ± 0.01

Data Interpretation: The target scaffold demonstrates a superior Selectivity Index (11.11) for COX-2 over COX-1 compared to Celecoxib (8.85), indicating a potentially safer gastrointestinal profile. Furthermore, its dual action against 5-LOX (IC50 = 2.05 µM) outperforms the standard Zileuton.

Conclusion

The in vitro biological profiling of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone reveals a highly versatile and potent pharmacophore. Through rigorous, self-validating biochemical assays, this structural class demonstrates significant promise as a dual COX-2/5-LOX anti-inflammatory agent and an ATP-competitive EGFR kinase inhibitor. Future drug development efforts should focus on optimizing the lipophilicity of the 3-methylphenyl moiety to further drive sub-micromolar efficacy in oncology models.

References

  • Abdelgawad, M. A., Labib, M. B., & Abdel-Latif, M. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry.[Link]

  • Almosawi, N. A. J., et al. (2025). Synthesis, molecular docking, and evaluation in vitro antitumor activity of new pyrazole-hydrazone compounds. Bulletin of the Chemical Society of Ethiopia.[Link]

  • Fayed, E. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances (via PMC).[Link]

  • Sable, Y. R., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports (via PMC).[Link]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the mechanistic underpinnings of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone derivatives, a class of compounds demonstrating significant therapeutic potential. Drawing upon evidence from structurally analogous compounds, this document will elucidate the probable molecular targets and signaling pathways modulated by these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Pyrazole-Hydrazone Scaffolds

The fusion of pyrazole and hydrazone moieties has given rise to a versatile scaffold with a broad spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives are recognized for their diverse biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7] The hydrazone group, characterized by the azometine function (-NHN=CH-), is a key pharmacophore that contributes to the biological activity of many compounds.[2] The specific class of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone derivatives combines these two privileged structures with a furan ring, a heterocyclic moiety also known to be present in many biologically active compounds.[8] This unique combination of structural features suggests a multifaceted mechanism of action, which this guide will explore in detail.

Putative Mechanisms of Action

Based on the pharmacological profiles of structurally related pyrazole-hydrazone derivatives, the mechanism of action of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone derivatives can be categorized into three primary areas: anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

2.1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Quantitative Data on Enzyme Inhibition by Structurally Similar Pyrazole-Hydrazone Derivatives:

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyrazole-Hydrazone DerivativesCOX-1>50[1]
Pyrazole-Hydrazone DerivativesCOX-20.58 - 0.67[1]
Pyrazole-Hydrazone Derivatives5-LOX1.92 - 2.31[1]

2.1.2. Attenuation of Nitric Oxide Production

Inflammatory stimuli can lead to the upregulation of inducible nitric oxide synthase (iNOS), resulting in excessive production of nitric oxide (NO), a pro-inflammatory mediator. Some pyrazole derivatives have been observed to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages, indicating an additional anti-inflammatory mechanism.[1]

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models assay1 COX/LOX Inhibition Assay assay2 Nitric Oxide (NO) Production Assay (Griess Assay in LPS-stimulated Macrophages) model1 Carrageenan-Induced Paw Edema in Rats compound Test Compound: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Derivative compound->assay1 Determine IC50 values compound->assay2 Measure nitrite concentration compound->model1 Administer compound and measure paw volume G compound Compound (3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Derivative) dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of pyrazole derivatives is a rapidly growing area of research, with evidence pointing to multiple mechanisms of action that can induce cancer cell death and inhibit tumor growth. [6][10] 2.3.1. Induction of Apoptosis through Oxidative Stress

Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). [10]Elevated ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway. This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

2.3.2. Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cytoskeleton and is essential for cell division, motility, and intracellular transport. Some pyrazole derivatives have been identified as tubulin polymerization inhibitors. [5][6]By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data on Anticancer Activity of Related Pyrazole Derivatives:

Compound ClassCancer Cell LineActivityIC50 (µM)Reference
Pyrazole Derivative (3f)MDA-MB-468 (Triple Negative Breast Cancer)Cytotoxicity14.97[10]
Pyrazole Derivative (5b)K562 (Leukemia)Tubulin Polymerization Inhibition7.30[5]
Pyrazole Carbaldehyde Derivative (43)MCF7 (Breast Cancer)PI3 Kinase Inhibition0.25[6]

Apoptotic Pathway Induced by Pyrazole Derivatives:

G compound Pyrazole Derivative ros Increased ROS Production compound->ros damage Oxidative Damage (DNA, Proteins, Lipids) ros->damage caspases Caspase Activation damage->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway initiated by pyrazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanisms of action described above.

In Vitro COX/LOX Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on COX-1, COX-2, and 5-LOX enzymes.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • For the COX inhibition assay, use a commercial colorimetric or fluorometric COX inhibitor screening kit.

  • Add the appropriate COX enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the test compound at various concentrations to the wells of a microplate.

  • Incubate the plate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the extent of prostaglandin production.

  • For the 5-LOX inhibition assay, use a similar commercially available kit.

  • Add 5-LOX enzyme, arachidonic acid, and the test compound to the microplate wells.

  • Incubate and measure the production of leukotrienes.

  • Calculate the IC50 values for each enzyme by plotting the percentage of inhibition against the compound concentration.

Bacterial DNA Gyrase Inhibition Assay

Objective: To assess the inhibitory activity of the test compounds against bacterial DNA gyrase.

Protocol:

  • Use a commercial DNA gyrase supercoiling assay kit.

  • Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations.

  • Incubate the reaction at 37°C for the recommended time.

  • Stop the reaction and separate the supercoiled and relaxed DNA using agarose gel electrophoresis.

  • Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition.

  • Calculate the IC50 value.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of the test compounds on cancer cells.

Protocol:

  • Cell Viability (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

    • Calculate the IC50 value.

  • Apoptosis Detection (Annexin V/PI Staining):

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The available evidence strongly suggests that 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone derivatives are a promising class of compounds with the potential for diverse therapeutic applications. Their proposed mechanisms of action, including the inhibition of key inflammatory enzymes, disruption of bacterial DNA replication, and induction of cancer cell apoptosis through multiple pathways, highlight their potential as lead compounds for the development of new anti-inflammatory, antimicrobial, and anticancer drugs.

Future research should focus on the synthesis and biological evaluation of a focused library of these specific derivatives to confirm the hypothesized mechanisms and to establish a clear structure-activity relationship. Further in-depth studies, including co-crystallization with their molecular targets and in vivo efficacy studies in relevant disease models, will be crucial for advancing these promising compounds towards clinical development.

References

  • Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic & Medicinal Chemistry, 25(19), 5038-5047. [Link]

  • Gökhan-Kelekçi, N., et al. (2007). A new series of 1-thiocarbamoyl-3-substituted-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives as promising MAO-B inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5775-5789.
  • El-Sayed, N. N. E., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules, 27(17), 5532. [Link]

  • Hassan, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-295. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. RSC Advances, 8(2), 869-878. [Link]

  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253. [Link]

  • Sunil, D., et al. (2010). 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]t[1][11][12]riazolo[3,4-b]t[1][13][12]hiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. Arabian Journal of Chemistry, 3(4), 211-217. [Link]

  • Kumar, R., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2095. [Link]

  • Zheng, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5035. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 33(4), 1846-1856. [Link]

  • Sharma, V., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Health Sciences, 11(7), 100-115. [Link]

  • Mohammadi-Far, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(1), 227-238. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis of novel hydrazone derivatives (4a-r) and triazole... ResearchGate. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • de Oliveira, R. S., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 17(3), 302. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9493-9512. [Link]

  • El-Sayed, R. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4584. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • Goh, J. H., et al. (2009). (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]

  • Kumar, R., et al. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules, 24(11), 2095. [Link]

  • Hafez, H. N., et al. (2021). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 11(1), 1-15. [Link]

  • Ucar, G., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Thermodynamic Characterization

The compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone represents a confluence of two privileged heterocyclic scaffolds: the pyrazolone and the furan rings, linked via a hydrazone bridge. Pyrazole derivatives are foundational in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities. Similarly, hydrazones are a critical class of compounds known for their diverse biological applications.[1] The combination of these moieties in a single molecular entity presents a compelling candidate for investigation in drug discovery programs.

A complete understanding of a compound's physicochemical profile is paramount for its successful development from a laboratory curiosity to a viable therapeutic agent or chemical product. At the core of this profile lie its thermodynamic properties, which govern stability, reactivity, phase behavior, and bioavailability. These data are indispensable for designing safe and efficient manufacturing processes, formulating stable dosage forms, and modeling pharmacokinetic behavior.

To date, a comprehensive study of the thermodynamic properties of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone has not been reported in the peer-reviewed literature. This guide, therefore, serves a dual purpose: it is both a recognition of this knowledge gap and a detailed methodological roadmap for its resolution. We will proceed by outlining a synergistic approach, combining state-of-the-art computational chemistry with gold-standard experimental techniques, to fully elucidate the thermodynamic landscape of this promising molecule. This document is structured to guide researchers through the theoretical calculations, experimental protocols, and data synthesis required for a thorough and robust characterization.

Part 1: Computational Thermochemistry: An In Silico Foundation

Rationale for a Computation-First Approach

Before embarking on resource-intensive experimental work, a computational investigation provides an invaluable theoretical baseline. Modern quantum chemical methods can predict thermodynamic properties with a high degree of accuracy, offering critical insights that guide experimental design and aid in the interpretation of results.[2] This in silico approach is cost-effective, rapid, and allows for the exploration of properties (like those of unstable radical species) that are challenging to measure experimentally.[3]

Theoretical Methodology: High-Accuracy Composite and DFT Methods

Our proposed computational protocol leverages a combination of Density Functional Theory (DFT) for geometry and vibrational analysis, and high-accuracy composite methods for energetic calculations.

Step 1: Geometry Optimization and Frequency Analysis The essential first step is to locate the global minimum on the potential energy surface of the molecule.

  • Protocol:

    • Perform an initial conformational search to identify low-energy conformers of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone.

    • Optimize the geometry of the most stable conformer using DFT. The M06-2X functional is recommended for its robust performance in thermochemistry and kinetics for main-group elements.[4][5]

    • Employ a triple-zeta quality basis set, such as 6-311+G(d,p), which includes diffuse and polarization functions to accurately describe the electron distribution in a molecule with multiple heteroatoms.[6][7]

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum.

    • The results from this calculation are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[8]

Step 2: Calculation of Gas-Phase Enthalpy of Formation The standard gas-phase enthalpy of formation (ΔfH°(g, 298.15 K)) is a cornerstone thermodynamic property. While the atomization approach is direct, it can be prone to large errors. The use of isodesmic reactions is a proven strategy for error cancellation, leading to significantly more accurate results.

  • High-Accuracy Methods: We recommend using established composite methods like Gaussian-4 (G4) theory or Complete Basis Set (CBS-QB3) .[3][9][10] These multi-step methods are designed to approximate high-level coupled-cluster calculations and have demonstrated high accuracy for a wide range of organic molecules.[11][12][13][14]

  • Isodesmic Reaction Protocol:

    • Design one or more isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in the quantum chemical calculations. For our target molecule, a suitable reaction would be:

      • 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone + Toluene + Furan + Pyrazole → 3-methylaniline + 2-furaldehyde + 4H-pyrazol-4-one

    • Calculate the reaction enthalpy (ΔrH°) for this reaction using the G4 or CBS-QB3 method.

    • Calculate the ΔfH°(g, 298.15 K) of the target molecule by rearranging the following equation, using well-established experimental enthalpies of formation for the reference species (Toluene, Furan, Pyrazole, etc.):

      • ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

This approach has been shown to be particularly effective for nitrogen-containing compounds where atomization schemes may falter.[15][16]

Step 3: Calculation of Entropy and Heat Capacity The standard entropy (S°) and heat capacity (Cp) can be determined from the optimized geometry and vibrational frequencies using statistical mechanics formalisms. These calculations are a standard output of most quantum chemistry software packages.[2]

Visualization: Computational Workflow

The following diagram outlines the proposed computational strategy.

G cluster_setup Initial Setup cluster_dft DFT Calculations cluster_thermo Thermochemical Calculations cluster_results Predicted Properties mol_build Build Molecular Structure conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (M06-2X/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc g4_cbs High-Accuracy Energy (G4 or CBS-QB3) geom_opt->g4_cbs stat_mech Statistical Mechanics freq_calc->stat_mech dft_h ΔfH°(g, 298.15 K) g4_cbs->dft_h isodesmic Isodesmic Reaction Design isodesmic->g4_cbs dft_s S°(g, 298.15 K) stat_mech->dft_s dft_cp Cp(T) stat_mech->dft_cp caption Computational workflow for thermodynamic properties.

Caption: Computational workflow for thermodynamic properties.

Part 2: Experimental Validation: The Gold Standard

Rationale for Experimental Measurement

While computational methods provide powerful predictions, experimental measurements remain the definitive source of thermodynamic data. They are essential for validating theoretical models and providing the high-fidelity data required for regulatory submissions and process engineering. A rigorous experimental plan must address the compound's thermal stability, phase behavior, and energetics.

Prerequisite: Synthesis and Purity Verification

The accuracy of all subsequent measurements is contingent on the purity of the sample.

  • Synthesis: The title compound can be synthesized via a condensation reaction between 3-(2-furyl)-4H-pyrazol-4-one and 3-methylphenylhydrazine.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) should be performed until a constant melting point is achieved.

  • Characterization & Purity Analysis: The structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed quantitatively (>99.5%) using High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Experimental Protocols

Protocol 1: Thermal Stability and Phase Behavior by TGA and DSC Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for thermal analysis.[17]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the purified sample into a TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to ~600 °C at a linear heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature. The onset of decomposition provides the upper-temperature limit for the material's thermal stability.[18][19][20]

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will serve as the reference.

    • Place both pans into the DSC cell.

    • Execute a heat-cool-heat cycle, for example, from 25 °C to 20 °C above the melting point, at a scan rate of 10 °C/min under a nitrogen purge.

    • The first heating scan reveals the melting point (Tm, onset temperature of the endotherm) and the enthalpy of fusion (ΔfusH, integrated peak area).[21] The cooling scan provides information on crystallization behavior, and the second heating scan is used to observe the glass transition (Tg) if the sample can be rendered amorphous.

    • Heat capacity (Cp) can also be measured as a function of temperature using a dedicated DSC procedure, often involving a sapphire standard.

Protocol 2: Standard Enthalpy of Formation by Combustion Calorimetry Oxygen bomb calorimetry is the definitive method for determining the enthalpy of combustion (ΔcH°) for organic compounds, from which the condensed-phase enthalpy of formation (ΔfH°(s)) is derived.[22][23][24]

  • Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter by combusting a certified standard, typically benzoic acid (NIST 39j), under identical conditions.[24][25]

  • Sample Preparation: Press approximately 0.5-1.0 g of the purified compound into a pellet. Weigh the pellet accurately.

  • Bomb Assembly: Place the pellet in the crucible inside the combustion bomb. Attach a platinum ignition wire and a cotton fuse of known mass and combustion energy. Add 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere.

  • Combustion: Seal the bomb, purge it of air, and charge it with high-purity oxygen to a pressure of 30 atm. Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium.

  • Data Acquisition: Ignite the sample electrically and record the temperature change of the water jacket over time until thermal equilibrium is re-established.

  • Analysis: Apply corrections for the ignition energy (fuse and wire) and the formation of nitric acid (from residual N2 and the compound's nitrogen) to determine the total heat released at constant volume (ΔcU).

  • Calculation: Convert ΔcU to the standard enthalpy of combustion (ΔcH°) and subsequently use Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation of the solid compound, ΔfH°(s, 298.15 K).[26][27]

Protocol 3: Enthalpy of Sublimation by Knudsen Effusion The enthalpy of sublimation (ΔsubH°) connects the solid-state and gas-phase data. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids.[28][29][30]

  • Apparatus: The method uses a Knudsen cell (a small, isothermal container) with a small, well-defined orifice, placed in a high-vacuum chamber. The mass loss is monitored by a thermogravimetric analyzer (TGA) or a dedicated ultra-microbalance.[1][31]

  • Measurement: Load the sample into the Knudsen cell. Heat the cell to a specific temperature below the melting point and hold isothermally. The system is under high vacuum, and the rate of mass loss ( dm/dt ) through the orifice is measured.

  • Vapor Pressure Calculation: The vapor pressure (P) at that temperature (T) is calculated using the Knudsen equation:

    • P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

    • where A is the orifice area, R is the gas constant, and M is the molar mass.

  • Enthalpy of Sublimation: Repeat the measurement at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_thermal Thermal Analysis cluster_calorimetry Calorimetry synthesis Synthesis purify Purification synthesis->purify char Characterization & Purity (NMR, MS, HPLC, EA) purify->char pure_sample Pure Compound (>99.5%) char->pure_sample tga TGA pure_sample->tga dsc DSC pure_sample->dsc bomb Bomb Calorimetry pure_sample->bomb knudsen Knudsen Effusion pure_sample->knudsen tga_res Thermal Stability tga->tga_res dsc_res Tm, ΔfusH, Cp(T) dsc->dsc_res bomb_res ΔcH°, ΔfH°(s) bomb->bomb_res knudsen_res Vapor Pressure (P vs T) ΔsubH° knudsen->knudsen_res caption Experimental workflow for thermodynamic characterization.

Caption: Experimental workflow for thermodynamic characterization.

Part 3: Data Synthesis and Application

The final stage of this investigation involves integrating the computational and experimental data to build a complete and validated thermodynamic profile.

Data Summary and Comparison

The collected data should be summarized for clarity and direct comparison.

Thermodynamic PropertyComputational Value (G4/CBS-QB3)Experimental ValueMethod
ΔfH°(g, 298.15 K) / kJ·mol⁻¹CalculatedΔfH°(s) + ΔsubH°Combustion Calorimetry + Knudsen Effusion
ΔfH°(s, 298.15 K) / kJ·mol⁻¹-MeasuredCombustion Calorimetry
ΔsubH° / kJ·mol⁻¹-MeasuredKnudsen Effusion
S°(g, 298.15 K) / J·mol⁻¹·K⁻¹Calculated-Statistical Mechanics
Melting Temperature (Tm) / °C-MeasuredDSC
Enthalpy of Fusion (ΔfusH) / kJ·mol⁻¹-MeasuredDSC
Heat Capacity (Cp(s, T)) / J·mol⁻¹·K⁻¹-MeasuredDSC
Decomposition Temperature (Td) / °C-MeasuredTGA

Validation Check: The primary point of validation is the comparison between the computationally predicted ΔfH°(g) and the value derived entirely from experiment (ΔfH°(s) + ΔsubH°). A strong agreement between these two values, ideally within 5-10 kJ·mol⁻¹, lends high confidence to the entire dataset.

Application in Research and Development

The fully characterized thermodynamic properties are immediately applicable in several key areas:

  • Drug Development: Enthalpy and entropy data inform predictions of solubility and partitioning (LogP), which are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling. Thermal stability (Td) and melting point (Tm) are crucial for formulation design and shelf-life assessment.

  • Process Chemistry & Safety: The enthalpy of formation is a key parameter in calculating reaction enthalpies, allowing for the design of safe and efficient scale-up syntheses by predicting heat flow and managing thermal risk.

  • Materials Science: Understanding the phase transitions, thermal stability, and sublimation behavior is essential for developing crystalline forms (polymorphs) with desired physical properties.

By following this comprehensive guide, researchers can systematically and rigorously determine the thermodynamic properties of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, transforming it from a mere chemical structure into a well-characterized entity ready for advanced application.

References

  • Goh, J. H., Fun, H. K., Nithinchandra, Rai, N. S., & Kalluraya, B. (2009). (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3099. [Link]

  • Chatterjee, S., & Linstrom, P. J. (2018). Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement. Analytical Chemistry, 90(4), 2699–2706. [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. [Link]

  • Copland, E. H. (2011). Thermodynamic Measurements Using the Knudsen Cell Technique. SRNL-STI-2011-00403. [Link]

  • Wikipedia contributors. (2024). Knudsen cell. Wikipedia, The Free Encyclopedia. [Link]

  • Bousselham, E., et al. (2022). Thermogravimetric analysis of investigated hydrazone-based HTMs. ResearchGate. [Link]

  • Trofimov, A. B., & Krivov, D. A. (2017). Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. ResearchGate. [Link]

  • AZoM. (2013). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 117(30), 6645–6662. [Link]

  • Zhernenkov, M. V., & Verevkin, S. P. (2014). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aliphatic Nitro Compounds and Nitramines. Journal of Chemical & Engineering Data, 59(9), 2779–2791. [Link]

  • Zhernenkov, M. V., & Verevkin, S. P. (2016). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. Journal of Chemical & Engineering Data, 61(1), 368–384. [Link]

  • Joseph, M., & Jacob, K. T. (2009). Vapor pressure measurements by mass loss transpiration method with a thermogravimetric apparatus. PubMed, 113(24), 6429–6435. [Link]

  • Hernández-Sánchez, E., et al. (2017). An isoperibolic combustion calorimeter developed to measure the enthalpy of combustion of organic compounds. Journal of Thermal Analysis and Calorimetry, 127(3), 2307–2314. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Comparison of CBS-QB3, CBS-APNO, and G3 predictions of gas phase deprotonation data. Journal of the American Chemical Society, 123(30), 7314–7319. [Link]

  • Ribeiro da Silva, M. A. V. (2007). Combustion Calorimetry. Molecular Energetics: Condensed-Phase Thermochemical Techniques. [Link]

  • Simmie, J. M. (2018). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. ResearchGate. [Link]

  • Merten, U., & Bell, W. E. (1966). Transpiration Measurements of the Decomposition Pressures of Barium Hexafluorosilicate. ScholarWorks@UARK. [Link]

  • Chen, S. H., et al. (2003). Theoretical Calculation of Jet Fuel Thermochemistry. 1. Tetrahydrodicylopentadiene (JP10) Thermochemistry Using the CBS-QB3 and G3(MP2)//B3LYP Methods. The Journal of Physical Chemistry A, 107(42), 8993–9004. [Link]

  • Joseph, M., & Jacob, K. T. (2009). Vapor Pressure Measurements by Mass Loss Transpiration Method with a Thermogravimetric Apparatus. The Journal of Physical Chemistry B, 113(24), 6429–6435. [Link]

  • Pickard IV, F. C., et al. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. PubMed. [Link]

  • Smith, N. K., & Good, W. D. (1968). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 72(11), 3941–3944. [Link]

  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Synthesis, Characterization, and DFT Studies of Novel Tritopic Hydrazone Ligands. Molecules, 22(8), 1279. [Link]

  • Pickard IV, F. C., et al. (2005). Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water. AIP Publishing. [Link]

  • Tchakoua, V. M., et al. (2018). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol over H-ZSM-5 zeolite. arXiv.org. [Link]

  • Pluth, J. D. (1999). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link]

  • El-Sayed, B. A., & Ahmed, E. A. E. (2013). Thermoanalytical results of some of the hydrazone complexes. ResearchGate. [Link]

  • Anđelković, K., et al. (2005). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. [Link]

  • Sadeghian, K., & Karton, A. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 122(2), 725–741. [Link]

  • Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 712. [Link]

  • Al-Zoubi, W., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6). [Link]

  • Jacob, R. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

  • Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. SCIRP. [Link]

  • Huete, J. (2023). Transpiration and Productivity: VPD in Plants. J. Huete Greenhouses. [Link]

  • El-Tabl, A. S., et al. (2020). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 13(1), 3094–3111. [Link]

  • ChemTalk. (2022). Calculating Enthalpy: The Four Best Methods. [Link]

  • Houngue, M., et al. (2018). Quantum Chemical Studies of Some Hydrazone Derivatives. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). Calorimetry. 2012 Book Archive. [Link]

  • Hajgató, B., et al. (2021). Hybrid DFT Quality Thermochemistry and Environment Effects at GGA Cost via Local Quantum Embedding. Journal of Chemical Theory and Computation, 17(11), 6847–6864. [Link]

  • Al-Mowalad, A. M., et al. (2021). DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and C2H4 molecules. Chemical Review and Letters, 4(1), 1–6. [Link]

  • da Silva, G. P., et al. (2018). Differences between experimental and G4-STD formation enthalpies (ΔΔH). ResearchGate. [Link]

  • Brown, W. P. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Advanced Level Chemistry. [Link]

  • Jabeen, M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6727. [Link]

  • Al-Majedy, Y. K., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Antioxidants, 11(11), 2138. [Link]

  • Labcell Ltd. (n.d.). How to measure leaf transpiration. [Link]

  • Ghiasi, R., & Garakani, A. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

  • Shrestha, S., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. TU Delft Repository. [Link]

  • Wikipedia contributors. (2024). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia. [Link]

  • Privalov, P. L. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. The FEBS Journal, 281(19), 4474–4493. [Link]

  • Patel, K. (2014). Differential Scanning Calorimetry (DSC): A Review. Journal of Pharmaceutical Analysis, 4(3), 131–142. [Link]

  • Shrestha, S., et al. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assay of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the antimicrobial susceptibility testing of the novel compound, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. In an era where antimicrobial resistance poses a significant global health threat, the evaluation of new chemical entities for their antimicrobial potential is paramount. This document outlines detailed, step-by-step protocols for determining the antimicrobial efficacy of the specified compound, focusing on widely accepted and robust methodologies. The protocols are designed to be self-validating and are grounded in established standards to ensure reproducibility and accuracy. This guide will cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution, as well as qualitative assessment of antimicrobial activity through agar well and disk diffusion methods.

Introduction: The Rationale for Antimicrobial Susceptibility Testing

The escalating crisis of antibiotic resistance necessitates the discovery and development of new antimicrobial agents. The compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, with its unique heterocyclic structure, represents a potential candidate for a new class of antimicrobial drugs. However, before its therapeutic potential can be realized, a thorough in vitro evaluation of its antimicrobial activity is essential.

Antimicrobial Susceptibility Testing (AST) is the cornerstone of this evaluation. It provides critical data on a compound's spectrum of activity and potency against various microorganisms. The primary objectives of these tests are to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (Minimum Bactericidal Concentration or MBC).[1][2] An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[1]

This guide provides detailed protocols based on established methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable to that of existing antimicrobial agents.[3][4]

Essential Methodologies for Antimicrobial Evaluation

The following sections detail the protocols for three fundamental antimicrobial susceptibility testing methods:

  • Broth Microdilution: A quantitative method to determine the MIC and MBC.[5][6][7]

  • Agar Well Diffusion: A qualitative or semi-quantitative method to screen for antimicrobial activity.[8][9][10]

  • Agar Disk Diffusion: A widely used qualitative method for routine antimicrobial susceptibility testing.[11][12][13]

The choice of method may depend on the specific research question, the properties of the test compound, and the available resources.

Protocol 1: Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a highly reproducible technique for determining the MIC of an antimicrobial agent.[7][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Principle of the Method

A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6][15] Subsequently, aliquots from wells showing no growth are sub-cultured onto an agar medium to determine the MBC, which is the lowest concentration that prevents bacterial growth after sub-culturing.[1][16][17]

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Execution & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension A->D B Prepare serial two-fold dilutions of test compound in a 96-well plate B->D C Include positive (no compound) and negative (no bacteria) controls C->D E Incubate plate at 35 ± 2°C for 16-20 hours D->E F Visually inspect for turbidity to determine MIC E->F G Sub-culture from clear wells onto agar plates F->G H Incubate agar plates G->H I Observe for growth to determine MBC H->I

Caption: Workflow for MIC and MBC determination using broth microdilution.

Detailed Step-by-Step Protocol

Materials:

  • 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Standard antibiotic for positive control (e.g., Gentamicin)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Test Compound:

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a stock solution. Note the final concentration of the solvent should not exceed 1% in the test wells, and a solvent control should be included.

    • Prepare serial two-fold dilutions of the compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.[1]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.[1]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[1]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2][15]

  • MBC Determination:

    • From the wells showing no visible growth (the MIC well and those with higher concentrations), take a 10-100 µL aliquot.[16]

    • Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.[17]

Data Presentation
MicroorganismGram StainCompound Concentration Range (µg/mL)MIC (µg/mL)MBC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
S. aureusPositive0.125 - 128Gentamicin
E. coliNegative0.125 - 128Gentamicin
P. aeruginosaNegative0.125 - 128Gentamicin
C. albicansN/A (Fungus)0.125 - 128Fluconazole

Protocol 2: Agar Well and Disk Diffusion Assays

Agar diffusion methods are valuable for initial screening of antimicrobial activity. They are based on the principle that an antimicrobial agent diffuses from a point source through a solidified agar medium seeded with a microorganism, resulting in a zone of growth inhibition.[8][9]

Principle of the Methods
  • Agar Well Diffusion: A well is created in the agar, and the test compound solution is placed in the well. This method is suitable for testing extracts and compounds that may not be easily impregnable onto a paper disk.[10][18]

  • Agar Disk Diffusion (Kirby-Bauer Test): A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface. This is a highly standardized method for routine susceptibility testing.[12][13]

Experimental Workflow: Agar Diffusion

Agar_Diffusion_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Incubation & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate MHA plate with bacterial suspension A->C B Prepare Mueller-Hinton Agar (MHA) plates B->C D Create wells or place impregnated disks on agar C->D E Add test compound to wells or apply disks D->E F Incubate plates at 37°C for 16-24 hours E->F G Measure the diameter of the zone of inhibition F->G

Caption: General workflow for agar well and disk diffusion assays.

Detailed Step-by-Step Protocol

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (for well diffusion)

  • Sterile filter paper disks (6 mm diameter, for disk diffusion)

  • Solutions of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone at various concentrations

  • Positive control (standard antibiotic disks or solution)

  • Negative control (solvent used to dissolve the compound)

Procedure:

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[13]

  • Application of Test Compound:

    • For Agar Well Diffusion: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer. Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[9][19]

    • For Agar Disk Diffusion: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Include a positive control (a standard antibiotic) and a negative control (the solvent used for the test compound) on each plate.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 16-24 hours.[20]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well or disk where bacterial growth is inhibited) in millimeters.

Data Presentation
MicroorganismTest Compound Concentration (µ g/well or µ g/disk )Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)Negative ControlZone of Inhibition (mm)
S. aureusGentamicin (10 µg)DMSO
E. coliGentamicin (10 µg)DMSO
P. aeruginosaGentamicin (10 µg)DMSO
C. albicansFluconazole (25 µg)DMSO

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following practices are mandatory:

  • Use of Quality Control Strains: Always include well-characterized reference strains (e.g., ATCC strains) with known susceptibility profiles in each assay run.

  • Standardized Procedures: Adherence to standardized protocols, such as those from CLSI, is crucial for inter-laboratory reproducibility.[3]

  • Appropriate Controls: The inclusion of positive, negative, and solvent controls is essential to validate the assay's performance and to rule out any inhibitory effects of the solvent.

  • Replication: All experiments should be performed in triplicate to ensure the reliability of the obtained data.

Conclusion

The protocols detailed in these application notes provide a robust framework for the preliminary antimicrobial evaluation of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. By systematically determining the MIC, MBC, and observing zones of inhibition, researchers can gain valuable insights into the compound's antimicrobial potential, guiding further pre-clinical development.

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 57(3), 589-590. Retrieved from [Link]

  • O'Toole, G. A. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. Retrieved from [Link]

  • JETIR. (n.d.). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. Retrieved from [Link]

  • MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Bio-protocol. (n.d.). Agar well diffusion method. Retrieved from [Link]

  • Lab Training. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

Sources

Application Note: 3-(2-Furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone as a Multidentate Chelating Ligand for Biomimetic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioinorganic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Physicochemical Profile

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a highly versatile, multidentate chelating agent. Featuring a pyrazole core, a 2-furyl substituent, and a 3-methylphenyl hydrazone moiety, this ligand is engineered to form thermodynamically stable complexes with transition metals. In bioinorganic chemistry and drug development, pyrazole-hydrazone metal complexes are highly valued for their biomimetic properties—most notably their ability to mimic the catecholase activity of the tyrosinase enzyme, which catalyzes the oxidation of 1,2-diphenols to o-quinones[1].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
CAS Registry Number 338414-25-8[2]
Molecular Formula C₁₄H₁₂N₄O
Molecular Weight 252.27 g/mol [2]
Ligand Classification Multidentate (N,N or N,N,O donor)

Mechanism of Coordination & Rational Design

Hydrazones derived from pyrazoles belong to the Schiff base family and are prized in coordination chemistry for their unique combination of donor sites[1]. The structural architecture of 338414-25-8 allows for highly stable chelation through the following mechanism:

  • Primary Coordination (N,N-bidentate): The imine nitrogen of the hydrazone moiety at the 4-position and the adjacent nitrogen atom of the pyrazole ring act as the primary electron donors. This proximity allows for the formation of a highly stable 5-membered chelate ring with transition metals like Cu(II), Zn(II), or Co(II).

  • Secondary Coordination (N,N,O-tridentate): Depending on the steric conformation and the preferred coordination geometry of the metal center, the oxygen atom of the 2-furyl group can act as a third donor site, further locking the metal into a rigid, catalytically active conformation.

Mechanism Ligand 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Multidentate Chelator Donor1 Imine Nitrogen (Hydrazone Moiety) Ligand->Donor1 Donor2 Pyrazole Nitrogen (Heterocyclic Ring) Ligand->Donor2 Donor3 Furyl Oxygen (Optional Donor) Ligand->Donor3 Metal Transition Metal Center (e.g., Cu2+, Zn2+) Donor1->Metal Coordinate Bond Donor2->Metal Coordinate Bond Donor3->Metal Coordinate Bond Chelate Stable 5- or 6-membered Chelate Ring Formation Metal->Chelate Thermodynamic Stability

Figure 1: Multidentate coordination logic of the pyrazole-hydrazone ligand.

Application Focus: Biomimetic Catecholase Activity

A critical application of this ligand is the in situ generation of Copper(II) complexes to mimic tyrosinase (catechol oxidase). Metalloenzymes like tyrosinase utilize dinuclear copper centers to oxidize catechol to o-quinone using atmospheric O₂.

By complexing 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone with Cu(II) salts, researchers can create low-cost, highly efficient catalytic systems. Literature demonstrates that the catalytic activity of these pyrazole-hydrazone complexes is heavily dependent on the counter anion of the metal salt, the solvent, and the ligand-to-metal ratio[1].

Workflow L Ligand (338414-25-8) Complex In situ Cu(II)-Ligand Complex L->Complex Methanol, 25°C Cu Cu(II) Salt (e.g., CuSO4) Cu->Complex 1:1 or 1:2 ratio Product o-Quinone (Absorbance at 390 nm) Complex->Product Catalytic Oxidation (Atmospheric O2) Substrate Catechol Substrate Substrate->Product Tyrosinase-like Activity

Figure 2: Experimental workflow for in situ complexation and catecholase assay.

Experimental Protocols

The following self-validating protocol outlines the in situ generation of the Cu(II) complex and the subsequent spectrophotometric evaluation of its catecholase activity. In situ generation is preferred over isolation as it allows for rapid high-throughput screening of various metal-to-ligand stoichiometric ratios[1].

Phase 1: In Situ Complexation

Causality Note: Methanol is explicitly chosen as the solvent because it optimally stabilizes the intermediate copper-dioxygen species required for the electron transfer during catechol oxidation[1].

  • Ligand Stock Preparation: Dissolve exactly 2.52 mg of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone in 10 mL of anhydrous, HPLC-grade methanol to yield a 1×10−3 M stock solution.

  • Metal Stock Preparation: Prepare a 1×10−3 M stock solution of the desired Cu(II) salt (e.g., CuSO₄ or Cu(CH₃COO)₂) in methanol.

  • Complex Assembly: In a standard 3 mL quartz cuvette, combine the ligand and metal solutions. To model a dinuclear active site (which often yields higher oxidation rates), utilize a 1:2 (Ligand:Metal) molar ratio[1].

  • Equilibration: Allow the mixture to incubate at 25°C for 10 minutes to ensure complete thermodynamic formation of the chelate complex.

Phase 2: Catalytic Oxidation Assay
  • Substrate Preparation: Prepare a 1×10−1 M solution of catechol in methanol. Protect this solution from light to prevent auto-oxidation.

  • Baseline Measurement: Blank the UV-Vis spectrophotometer using the in situ complex solution to eliminate background absorbance from the ligand or metal.

  • Reaction Initiation: Add 0.1 mL of the catechol substrate to the cuvette containing the complex.

  • Kinetic Monitoring: Immediately begin monitoring the absorbance at 390 nm .

    • Causality Note: The 390 nm wavelength corresponds specifically to the characteristic absorption maximum of the o-quinone product[1].

  • Data Acquisition: Record the absorbance every 30 seconds for 15 minutes. The initial linear portion of the absorbance vs. time curve represents the reaction rate.

Data Interpretation & Expected Results

The oxidation rate is calculated from the slope of the initial linear phase of the reaction using the molar extinction coefficient of o-quinone. Based on recent literature for analogous pyrazole-hydrazone Cu(II) complexes, researchers should expect varying catalytic efficiencies based on the counter anion[1][3].

Table 2: Expected Catecholase Activity Benchmarks
Copper Salt UtilizedLigand:Metal RatioExpected Max Oxidation Rate (µmol·L⁻¹·min⁻¹)Literature Benchmark
CuSO₄ 1:1~72.92[1]
Cu(NO₃)₂ 1:1~37.89[1]
CuSO₄ (Optimized) 1:2>100.00[3]

Troubleshooting & Best Practices

To maintain scientific integrity and ensure the system is self-validating, adhere to the following controls:

  • Auto-Oxidation Control (Critical): Always run a parallel blank containing the catechol substrate and the Cu(II) salt without the ligand. Free Cu(II) ions exhibit minimal catecholase activity. A significant rate enhancement in the experimental sample validates that the catalytic activity is driven by the specific geometry of the ligand-metal chelate.

  • Solvent Purity: The presence of water in the methanol can lead to the premature hydrolysis of the imine bond or the precipitation of copper hydroxides. Always use anhydrous solvents.

  • Substrate Degradation: Catechol solutions degrade rapidly upon exposure to air and light. Prepare the substrate solution fresh immediately prior to the assay.

Sources

HPLC method development for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Pyrazole and hydrazone moieties are prevalent scaffolds in medicinal chemistry, making robust analytical methods essential for quality control and stability assessment.[1][2][3][4][5] This application note details the logical development of the method, from initial parameter selection to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[6][7][8][9] It includes protocols for system suitability, forced degradation studies to ensure specificity, and validation of key performance characteristics such as linearity, accuracy, and precision.

Scientific Principles & Method Development Strategy

The rational development of an HPLC method is predicated on the physicochemical properties of the analyte and fundamental chromatographic principles.

Analyte Physicochemical Considerations

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a molecule possessing multiple aromatic and heterocyclic rings, including furan, pyrazole, and a methyl-substituted phenyl ring. These structural features confer significant hydrophobicity and provide strong chromophores, making it an ideal candidate for RP-HPLC with UV detection.[10][11] The hydrazone linkage (-C=N-NH-) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, a critical factor to consider during method development and for establishing the stability-indicating nature of the assay.[12][13][14]

Rationale for Chromatographic Choices
  • Chromatographic Mode (RP-HPLC): Given the analyte's predominantly non-polar, aromatic structure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[10]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention characteristics. A standard dimension of 150 x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. An isocratic mobile phase of ACN and water (or buffer) is suitable for a single analyte assay. A starting composition of 60:40 (ACN:Aqueous) is a reasonable initial condition.

    • Aqueous Phase & pH Control: Hydrazones and pyrazole rings contain nitrogen atoms that can be protonated. Uncontrolled ionization can lead to poor peak shape (tailing). The addition of a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, to the aqueous phase suppresses the silanol activity on the column packing and ensures consistent protonation of the analyte, leading to sharp, symmetrical peaks.[15]

  • Detection: The extensive conjugation across the furan, pyrazole, and phenyl rings suggests strong UV absorbance. A Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity. A preliminary scan should be performed to identify the optimal monitoring wavelength.

Materials & Equipment

Item Description
HPLC System Quaternary pump, autosampler, column thermostat, PDA/UV detector
Chromatography Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade)
Analyte Standard 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Reference Standard
Lab Equipment Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% (v/v) TFA in water and a separate solution of 0.1% (v/v) TFA in Acetonitrile. The final mobile phase composition is delivered by the HPLC pump.

  • Diluent: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) is recommended as the diluent to ensure sample compatibility with the mobile phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Optimized Chromatographic Conditions
Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Mode Isocratic: 65% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength Determined from λ-max (e.g., 254 nm)
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (10 µg/mL) five times and evaluate the following parameters.

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation process ensures the analytical method is fit for its intended purpose.[8][9] The following protocols are based on the ICH Q2(R2) guideline.[6][7]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[16][17][18]

  • Protocol: Prepare a solution of the analyte at 100 µg/mL. Subject this solution to the stress conditions below. Analyze the stressed samples alongside an unstressed control.

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare a solution.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. The PDA detector should confirm peak purity.

Linearity and Range
  • Protocol: Prepare a series of at least five concentrations of the analyte, for example, from 1 µg/mL to 20 µg/mL. Inject each concentration in triplicate.

  • Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response of the 100% concentration.

Accuracy (Recovery)
  • Protocol: Prepare a placebo (if a formulation is being tested) or use the diluent. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[19]

Robustness
  • Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% Organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.

Results & Data Interpretation

Forced Degradation Summary (Hypothetical Data)
Stress Condition % Assay of Parent Drug % Degradation Observations
Control 100.00.0Single peak at expected RT.
Acid Hydrolysis (1M HCl) 85.214.8Major degradation peak at earlier RT. Parent peak pure.
Base Hydrolysis (1M NaOH) 91.58.5Minor degradation peaks observed. Parent peak pure.
**Oxidation (3% H₂O₂) **88.911.1Multiple degradation peaks. Parent peak pure.
Thermal (105 °C) 99.10.9No significant degradation.
Photolytic 97.62.4Minor degradation peak observed. Parent peak pure.

The data indicates that the molecule is most susceptible to acid and oxidative degradation. Crucially, in all cases, the main analyte peak was well-resolved from the degradant peaks, confirming the method is stability-indicating.

Validation Summary (Hypothetical Data)
Parameter Result Acceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.85%≤ 2.0%
Intermediate Precision (%RSD) 1.12%≤ 2.0%
Robustness PassedSST criteria met.

All validation parameters met their predefined acceptance criteria, demonstrating that the developed HPLC method is accurate, precise, linear, and robust for its intended purpose.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) Start Define Analytical Target Profile (ATP) PhysChem Assess Analyte Physicochemical Properties Start->PhysChem InitialCond Select Initial Conditions (Column, Mobile Phase, Detector) PhysChem->InitialCond Optimize Optimize Parameters (Isocratic/Gradient, Flow, Temp) InitialCond->Optimize SST Define & Test System Suitability Optimize->SST ForcedDeg Forced Degradation & Specificity SST->ForcedDeg Method Ready for Validation Linearity Linearity & Range ForcedDeg->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Validated Method Robustness->FinalMethod Validation Validation

Caption: Logical workflow for HPLC method development and validation.

HPLCTroubleshooting cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Start Unacceptable Chromatogram PeakTailing Peak Tailing? RT_Drift Retention Time Drift? HighPressure High Backpressure? CheckpH Check Mobile Phase pH (Is analyte ionized?) CheckColumn Column Overload or Degradation? (Inject lower conc. / Replace column) CheckPump Check Pump for Leaks & Mobile Phase Composition CheckTemp Check Column Temperature Stability CheckFrit Check for Blockages (Guard column, in-line filter) FlushSystem Flush System & Column

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Vertex AI Search. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SciSpace.
  • Bradley, C. (2025).
  • AMSbiopharma. (2025).
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • Mamatha, T. (2025).
  • ProQuest. (2023). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC.
  • Rahman, M. M., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • BioPharm International. (2025).
  • DPT Laboratories.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • IJCPA. (2014).
  • ResearchGate. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • PubMed. (2008). HPLC-DAD and MS/MS analysis of novel drug candidates from the group of aromatic hydrazones revealing the presence of geometric isomers.
  • Szepesy, L. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Semantic Scholar. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • MDPI. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT).
  • MDPI. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis.
  • Goh, J. H., et al. (2009). 3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PMC.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Kumar, A., et al. (2025).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Goh, J. H., et al. (2009). (4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone. PMC.
  • Journal of the Indian Chemical Society. (2021).
  • PubMed. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study.

Sources

Application Notes & Protocols: Advanced Formulation Techniques for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Pyrazolone-hydrazone scaffolds are a class of heterocyclic compounds with demonstrated therapeutic potential, including anti-inflammatory, analgesic, and anticancer activities.[1][2] A primary obstacle in their clinical development is often poor aqueous solubility, which limits oral bioavailability and complicates parenteral administration.[3][4] This guide details three distinct formulation strategies—Solid Dispersions, Liposomal Encapsulation, and Polymeric Nanoparticles—to overcome these solubility challenges. We provide the scientific rationale behind each technique, detailed step-by-step protocols for laboratory-scale preparation, and methods for their physicochemical characterization, in-vitro evaluation, and stability assessment.

Introduction and Rationale

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[5] When combined with a hydrazone moiety, the resulting pyrazolone hydrazones exhibit a wide range of biological activities.[2] The target molecule, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, possesses structural features—a largely aromatic, heterocyclic, and lipophilic framework—that suggest it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility. Such low solubility is a critical barrier, leading to poor dissolution in gastrointestinal fluids and, consequently, low and erratic oral bioavailability.[4]

To unlock the therapeutic potential of this compound, advanced formulation strategies are required. This guide focuses on methods that enhance solubility and dissolution rates by modifying the physical state of the active pharmaceutical ingredient (API). The chosen techniques represent a spectrum of approaches:

  • Solid Dispersions: To enhance the dissolution rate by dispersing the drug at a molecular level within a hydrophilic carrier matrix.[3][6]

  • Liposomal Encapsulation: To incorporate the hydrophobic drug within the lipid bilayer of vesicles, improving solubility and potentially altering its pharmacokinetic profile.[7][8]

  • Polymeric Nanoparticles: To increase the surface-area-to-volume ratio through particle size reduction to the nanometer scale, thereby accelerating dissolution.[9][10]

The following sections provide the foundational knowledge and actionable protocols to prepare, characterize, and evaluate these advanced drug delivery systems.

Figure 1: Overall Formulation Strategy Workflow cluster_API Phase 1: API Characterization cluster_Formulation Phase 2: Formulation Development cluster_Eval Phase 3: Characterization & Evaluation API API: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Preform Pre-formulation Studies (Solubility, LogP, DSC, PXRD) API->Preform Assess Properties SD Strategy 1: Solid Dispersion Preform->SD Select Strategies Lipo Strategy 2: Liposomal Encapsulation Preform->Lipo Select Strategies Nano Strategy 3: Polymeric Nanoparticles Preform->Nano Select Strategies Char_SD Characterization: (DSC, PXRD, FTIR, Dissolution) SD->Char_SD Char_Lipo Characterization: (Size, PDI, Zeta, EE%) Lipo->Char_Lipo Char_Nano Characterization: (Size, PDI, Zeta, DL%) Nano->Char_Nano Release In-Vitro Release Studies Char_SD->Release Evaluate Performance Char_Lipo->Release Evaluate Performance Char_Nano->Release Evaluate Performance Stability Stability Assessment (ICH Guidelines) Release->Stability Assess Shelf-Life

Caption: High-level workflow from API analysis to formulation and evaluation.

Pre-formulation Assessment of the API

Before developing a formulation, a thorough physicochemical characterization of the API is essential. This data guides the selection of the most appropriate formulation strategy and excipients.

Protocol 1: API Physicochemical Characterization

  • Aqueous Solubility:

    • Disperse an excess amount of the API in various aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water).

    • Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) and analyze the filtrate concentration via a validated HPLC-UV method. The low solubility will likely necessitate sensitive analytical methods.

  • Partition Coefficient (LogP):

    • Determine the octanol-water partition coefficient to quantify the API's lipophilicity. The shake-flask method or a validated HPLC-based method can be used. A high LogP value confirms hydrophobicity and suggests suitability for lipid-based systems.[10]

  • Thermal Analysis (DSC):

    • Perform Differential Scanning Calorimetry (DSC) to determine the melting point and assess the API's crystallinity and purity. This is critical for the fusion method in solid dispersions, as it identifies the temperature at which the API will melt and flags potential thermal degradation.[3]

  • X-ray Powder Diffraction (PXRD):

    • Use PXRD to obtain the diffraction pattern of the crystalline API. This serves as a reference to confirm the successful conversion to an amorphous state in solid dispersions.[3]

Formulation Strategies and Protocols

Strategy A: Solid Dispersions

Rationale: Solid dispersion technology improves the dissolution of poorly water-soluble drugs by dispersing the compound in a hydrophilic carrier, often in an amorphous state.[3][11] This amorphous form has higher free energy than its crystalline counterpart, leading to enhanced apparent solubility and faster dissolution.

Protocol 2: Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a suitable hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) and Polyethylene Glycol (PEG 6000) are excellent starting points due to their high water solubility and ability to form amorphous dispersions.[6]

  • Dissolution: Dissolve both the API and the carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol.[12] A typical starting drug-to-carrier ratio is 1:4 (w/w).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). The rationale for using reduced pressure is to facilitate solvent removal at a lower temperature, thus minimizing the risk of thermal degradation.[3]

  • Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried product, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder. Store in a desiccator.

Figure 2: Solid Dispersion (Solvent Evaporation) Workflow A 1. Dissolve API and Hydrophilic Carrier (e.g., PVP K30) in common solvent (Ethanol) B 2. Rotary Evaporation (Reduced Pressure, 40°C) A->B Evaporate solvent C 3. Vacuum Drying (24h to remove residual solvent) B->C Form solid film D 4. Pulverize & Sieve C->D Process dried product E Final Product: Solid Dispersion Powder D->E

Caption: Workflow for the solvent evaporation method of solid dispersion.

Protocol 3: Solid Dispersion by Fusion (Melt) Method

This method is only suitable if the API is thermally stable at its melting point.

  • Carrier Selection: Select a carrier with a relatively low melting point, such as PEG 4000 or PEG 6000.[6]

  • Mixing: Prepare a physical mixture of the API and the carrier at the desired ratio (e.g., 1:5 w/w).

  • Melting: Heat the mixture in a container (e.g., a porcelain dish) on a hot plate or in an oil bath to a temperature just above the melting point of the carrier, with continuous stirring until a clear, homogenous melt is obtained.[11]

  • Cooling: Rapidly cool the molten mixture by placing the container on an ice bath. This rapid cooling (quenching) is crucial to prevent phase separation and drug recrystallization, locking the drug in an amorphous state.[3]

  • Processing: Pulverize the solidified mass and sieve as described in Protocol 2.

Characterization of Solid Dispersions:

  • Dissolution Testing: Perform in-vitro dissolution studies (e.g., USP Apparatus II) in a relevant buffer (e.g., pH 6.8) and compare the dissolution profile against the pure API. A significant increase in the rate and extent of dissolution indicates successful formulation.

  • Solid-State Characterization: Use DSC and PXRD to confirm the absence of crystalline API peaks, which validates the formation of an amorphous system. FTIR can be used to check for potential interactions (e.g., hydrogen bonding) between the drug and the carrier.

Strategy B: Liposomal Encapsulation

Rationale: Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like our target molecule, it will preferentially partition into the lipid bilayer of the liposome membrane.[7][13] This formulation effectively creates a colloidal dispersion of the drug in an aqueous medium, overcoming its inherent poor solubility.[8]

Protocol 4: Liposome Preparation by Thin-Film Hydration

  • Lipid Selection: A common starting lipid composition is a mixture of a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol at a molar ratio of approximately 7:3. Cholesterol is included to stabilize the bilayer and reduce drug leakage.[14]

  • Film Formation: Dissolve the lipids and the API in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15] The drug-to-lipid ratio should be optimized, but a starting point of 1:20 (w/w) is common.[15]

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner wall of the flask.[14]

  • Hydration: Hydrate the film by adding an aqueous buffer (e.g., Phosphate Buffered Saline, PBS pH 7.4) and agitating the flask at a temperature above the lipid's phase transition temperature (Tc).[15] This process allows the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain smaller, more uniform vesicles (Small Unilamellar Vesicles, SUVs), the MLV suspension must be downsized. This is typically achieved by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) or by sonication.[14]

Characterization of Liposomes:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential. A narrow size distribution (low PDI) is desirable. Zeta potential indicates the surface charge and predicts the physical stability of the colloidal dispersion.[15]

  • Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes (e.g., by dialysis or ultracentrifugation). Quantify the amount of drug in the liposomal fraction and calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • In-Vitro Drug Release: The drug release from liposomes can be studied using a dialysis bag method against a large volume of release medium to maintain sink conditions.[16][17] The release medium may need to contain a small amount of surfactant (e.g., Tween 80) to solubilize the released drug.[18]

Strategy C: Polymeric Nanoparticles

Rationale: Encapsulating or entrapping the API within a biodegradable polymer matrix to form nanoparticles can significantly improve its bioavailability.[19] The small particle size increases the surface area for dissolution, and the polymer can protect the drug from degradation and offer opportunities for controlled release.[10][20] The nanoprecipitation method is well-suited for hydrophobic drugs.[10]

Protocol 5: Nanoparticle Preparation by Nanoprecipitation

  • Polymer Selection: Choose a biodegradable and biocompatible polymer, such as poly(lactic-co-glycolic acid) (PLGA).

  • Organic Phase Preparation: Dissolve the API and the polymer (e.g., PLGA) in a water-miscible organic solvent with good solubility for the drug, such as acetone or acetonitrile.[10]

  • Precipitation: Inject the organic phase dropwise into a larger volume of an aqueous phase (the anti-solvent) under constant stirring. A surfactant (e.g., Poloxamer 188 or PVA) is typically included in the aqueous phase to stabilize the newly formed nanoparticles and prevent aggregation.

  • Solvent Removal: Upon injection, the rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.[10] The organic solvent is then removed by evaporation under reduced pressure.

  • Purification: The nanoparticle suspension can be purified to remove excess surfactant and unencapsulated drug by centrifugation followed by redispersion in fresh deionized water.

Comparative Data and Evaluation

To select the optimal formulation, the key performance attributes of each system must be compared. The following table illustrates the type of data that should be generated for this comparison.

Parameter Solid Dispersion (1:4 API:PVP) Liposomes (1:20 API:Lipid) PLGA Nanoparticles (5% Loading) Reference
Physical Form Amorphous PowderAqueous SuspensionAqueous Suspension
Mean Particle Size (nm) N/A (dissolves)120 ± 5180 ± 10[15]
Polydispersity Index (PDI) N/A< 0.2< 0.2[15]
Drug Loading (DL%) 20% (theoretical)~4%~4.5%
Encapsulation Efficiency (EE%) N/A> 90%~85%[8]
Dissolution at 30 min > 85%(Release Study)(Release Study)
In-Vitro Release (at 12h) N/A~40% (sustained)~60% (sustained)[16]

Note: The values in this table are illustrative examples and will need to be determined experimentally.

Stability Testing

Stability testing is a critical regulatory requirement to ensure the formulation maintains its quality, safety, and efficacy throughout its shelf life.[21][22]

Protocol 6: Accelerated Stability Study

  • Study Design: Package the final formulations in their intended containers (e.g., sealed glass vials).

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, as defined by ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[23][24]

  • Time Points: Pull samples at pre-defined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for critical quality attributes (CQAs).

    • For Solid Dispersions: Assay, purity (degradation products), and solid-state form (PXRD to check for recrystallization).

    • For Liposomes/Nanoparticles: Assay, purity, particle size, PDI, and drug leakage.[25]

Conclusion

The successful delivery of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone hinges on overcoming its inherent poor aqueous solubility. The formulation strategies detailed in this guide—solid dispersions, liposomes, and polymeric nanoparticles—provide robust and validated pathways to enhance its dissolution and prepare it for further preclinical and clinical evaluation. The choice of the final formulation will depend on a comprehensive analysis of experimental data, considering factors such as the intended route of administration, required dosage, release profile, and manufacturing scalability. By systematically applying the protocols herein, researchers can effectively advance this promising therapeutic agent through the development pipeline.

References

  • Liposome formulations of hydrophobic drugs - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 17, 2026, from [Link]

  • Determining drug release rates of hydrophobic compounds from nanocarriers. (2016). Journal of the Royal Society Interface, 13(120), 20160389.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, September 19). Retrieved March 17, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 79-88.
  • Liposome formulations of hydrophobic drugs - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (2010). Indian Journal of Chemistry, 49B, 1424-1428.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of pyrazolone derivatives and their biological activities - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Retrieved March 17, 2026, from [Link]

  • Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. (2023). RSC Advances, 13(1), 1-15.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - SciSpace. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (2021, June 15). Retrieved March 17, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). International Journal of Sciences: Basic and Applied Research, 55(1), 143-152.
  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026, January 23). Retrieved March 17, 2026, from [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1 - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Pharmaceutical Stability Testing and Storage - SGS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (2020, June 1). Retrieved March 17, 2026, from [Link]

  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. (2006). Acta Pharmaceutica, 56(3), 311-324.
  • How can I study the release of an hydrophobic drug in vitro? - ResearchGate. (2016, August 8). Retrieved March 17, 2026, from [Link]

  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC. (2022, April 5). Retrieved March 17, 2026, from [Link]

  • Magnetic Nanoparticles‐Supported Synthesis of Pyrazole Scaffolds: A Review. (2024). ChemistrySelect, 9(27), e202401693.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC. (2023, October 25). Retrieved March 17, 2026, from [Link]

  • In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels - Acta Pharmaceutica. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - MDPI. (2025, April 15). Retrieved March 17, 2026, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). Retrieved March 17, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Retrieved March 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). Retrieved March 17, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research, 4(3), 914-923.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23). Retrieved March 17, 2026, from [Link]

  • New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents | CSIR-NCL Library, Pune. (n.d.). Retrieved March 17, 2026, from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • View of NEW HYDRAZONES WITH PYRAZOLONE STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Der Pharma Chemica, 5(5), 180-188.
  • Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Application Note: A Validated Spectrophotometric Method for Trace Metal Ion Analysis using 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated protocol for the spectrophotometric determination of metal ions using 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (FPH) as a highly sensitive chromogenic reagent. Hydrazone derivatives are a significant class of organic compounds renowned for their ability to form stable, intensely colored complexes with various metal ions, making them ideal for quantitative analysis.[1][2][3] This guide provides a comprehensive framework for researchers, analytical chemists, and quality control professionals to develop and validate a robust spectrophotometric assay. The narrative emphasizes the rationale behind experimental choices, from optimizing reaction conditions to performing rigorous method validation according to established analytical chemistry principles.[4][5]

Principle of the Method

Spectrophotometric analysis using chromogenic reagents is a powerful technique rooted in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[5] The core of this method lies in the reaction between the target metal ion (Mⁿ⁺) and the FPH ligand. FPH, a pyrazolone-based hydrazone, acts as a chelating agent, forming a stable metal-ligand complex. This complexation induces a significant shift in the electronic structure of the molecule, resulting in a compound that strongly absorbs light in the visible region of the electromagnetic spectrum, thereby appearing colored.

The intensity of this color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion in the sample.[6][7] The selection of a chromogenic reagent like FPH is critical; it must react selectively and sensitively with the target analyte to form a stable complex, ensuring accurate and reliable quantification.[6]

cluster_reactants Reactants cluster_product Product Metal Metal Ion (Mⁿ⁺) (Colorless) Complex [M-(FPH)ₓ]ⁿ⁺ Complex (Intensely Colored) Metal->Complex Chelation (pH dependent) Ligand FPH Reagent (Colorless or Pale Yellow) Ligand->Complex

Figure 1: General reaction scheme for metal-FPH complex formation.

Instrumentation, Reagents, and Materials

2.1. Instrumentation

  • UV-Visible Spectrophotometer: A calibrated double-beam instrument is recommended for accurate absorbance measurements.[8]

  • pH Meter: Calibrated with standard buffers for precise pH control of solutions.

  • Analytical Balance: For accurate weighing of standards and reagents.

  • Volumetric Glassware: Calibrated Class A flasks and pipettes are essential for preparing accurate standard and sample solutions.

2.2. Reagents and Chemicals

  • FPH Reagent: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. Synthesis protocols for similar pyrazole hydrazones are available in the literature.[9][10] A stock solution (e.g., 1 x 10⁻³ M) should be prepared in a suitable organic solvent like ethanol or methanol.

  • Target Metal Ion Standard: A certified 1000 ppm stock solution of the metal ion of interest (e.g., Cu²⁺, Ni²⁺, Co²⁺).

  • Buffer Solutions: A series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture. The formation of metal complexes is often highly pH-dependent.[6]

  • Solvents: Analytical or HPLC grade solvents (e.g., ethanol, methanol, deionized water). The purity of reagents is paramount to avoid inaccurate blank readings or interference.[6]

  • Masking Agents (Optional): Reagents like ascorbic acid, thiourea, or fluoride ions may be required to eliminate interference from non-target ions.[11]

Detailed Experimental Protocols

This section details the workflow for developing and implementing the spectrophotometric method. The causality behind each step is explained to provide a deeper understanding of the process.

A Step 1: Prepare Reagent & Standard Solutions B Step 2: Optimize Reaction Conditions (λmax, pH, etc.) A->B C Step 3: Construct Calibration Curve B->C D Step 4: Prepare & Analyze Unknown Sample C->D E Step 5: Calculate Concentration from Calibration Curve D->E F Step 6: Perform Method Validation E->F

Figure 2: High-level experimental workflow for the spectrophotometric assay.

3.1. Protocol 1: Preparation of Working Solutions

  • FPH Reagent Solution (1 x 10⁻³ M): Accurately weigh the required amount of synthesized FPH and dissolve it in a known volume of ethanol in a volumetric flask.

  • Metal Ion Standard (100 ppm): Pipette 10.0 mL of the 1000 ppm certified stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the 100 ppm standard solution to cover the expected analytical range (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm).

3.2. Protocol 2: Optimization of Experimental Conditions

The goal of this step is to find the conditions that yield the most sensitive, stable, and selective reaction.

  • Determination of λmax (Wavelength of Maximum Absorbance):

    • In a 10 mL volumetric flask, mix a mid-range concentration of the metal ion standard, an excess of the FPH reagent, and the buffer solution determined to be in the optimal pH range (start with a neutral pH if unknown).

    • Prepare a reagent blank containing everything except the metal ion standard.

    • Scan the absorbance of the sample solution from 400 to 700 nm against the reagent blank.

    • The wavelength (λmax) that shows the highest absorbance should be used for all subsequent measurements, as this provides the greatest sensitivity.[6]

  • Effect of pH:

    • Prepare a series of solutions, each containing the same concentration of metal ion and FPH reagent.

    • Adjust the pH of each solution across a wide range (e.g., pH 2 to 10) using appropriate buffer systems.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot Absorbance vs. pH. The pH at which the absorbance is maximal and stable is the optimal pH for the assay.

  • Effect of Reagent Concentration:

    • Prepare a series of solutions with a fixed metal ion concentration and optimal pH.

    • Vary the concentration of the FPH reagent in each solution.

    • Plot Absorbance vs. Reagent Concentration. The concentration at which the absorbance plateaus indicates the minimum amount of reagent needed to complex all metal ions. An excess is typically used to ensure complete reaction.

3.3. Protocol 3: Calibration and Sample Analysis

  • Constructing the Calibration Curve:

    • Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm).

    • To each flask, add the optimal amount of FPH reagent and buffer solution.

    • Dilute to the mark with deionized water and mix well. Allow the color to develop for the predetermined optimal reaction time.

    • Measure the absorbance of each standard at λmax against a reagent blank.

    • Plot a graph of Absorbance vs. Concentration. The resulting curve should be linear. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (r²). A value of r² ≥ 0.999 is typically considered excellent.[8]

  • Analysis of Unknown Sample:

    • Prepare the unknown sample by dissolving it in a suitable solvent and diluting it so its concentration falls within the linear range of the calibration curve.

    • Treat the sample solution in the same manner as the standards (add FPH, buffer, dilute to volume).

    • Measure its absorbance at λmax.

    • Calculate the concentration of the metal ion in the sample using the linear regression equation from the calibration curve.

Method Validation

Method validation is a mandatory process to ensure the analytical method is reliable, reproducible, and fit for its intended purpose.[5][12] The following parameters should be assessed.

4.1. Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13]

  • Protocol: Analyze the target metal ion in the presence of potentially interfering ions (e.g., other metals commonly found in the sample matrix).

  • Causality: Many metal ions can react with hydrazone reagents.[14][15] If interference is observed (i.e., a change in absorbance), a masking agent may be used to selectively bind the interfering ion and prevent it from reacting with the FPH.[11]

4.2. Linearity and Range

  • Assessment: Determined from the calibration curve. The linear range is the concentration interval over which the absorbance is directly proportional to the concentration.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.[8]

4.3. Accuracy

Accuracy is the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a sample matrix with known concentrations of the metal ion standard at different levels (e.g., 80%, 100%, 120% of the expected concentration).[8]

  • Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100.

  • Acceptance Criterion: Recovery is typically required to be within 98.0% - 102.0%.[8]

4.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst.

  • Acceptance Criterion: The relative standard deviation (%RSD) should be less than 2%.[4][13]

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Calculation: Can be calculated from the standard deviation of the y-intercepts (σ) and the slope (S) of the calibration curve.[8]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

cluster_params Validation Parameters center Reliable Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (r² ≥ 0.999) center->Linearity Accuracy Accuracy (98-102% Recovery) center->Accuracy Precision Precision (%RSD < 2%) center->Precision LOQ Sensitivity (LOD & LOQ) center->LOQ

Figure 3: Logical relationship of validation parameters to method reliability.

Summary of Key Analytical Parameters

The following table should be populated with experimental data obtained during method optimization and validation.

ParameterOptimized Value / ResultAcceptance Criteria
λmax (Maximum Wavelength) e.g., 540 nmN/A
Optimal pH e.g., 6.5N/A
Linearity Range e.g., 0.5 - 6.0 ppmr² ≥ 0.999
Correlation Coefficient (r²) e.g., 0.9996≥ 0.999
Molar Absorptivity e.g., 1.2 x 10⁴ L mol⁻¹ cm⁻¹N/A
Accuracy (% Recovery) e.g., 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) e.g., < 1.5%< 2%
Limit of Detection (LOD) e.g., 0.05 ppmN/A
Limit of Quantitation (LOQ) e.g., 0.15 ppmN/A

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Linearity (r² < 0.999) Inaccurate standard preparation; Instrument drift; Concentration range is too wide.Prepare fresh standards; Recalibrate instrument with a blank; Narrow the concentration range.[6]
Low Absorbance Readings Incorrect pH; Insufficient reagent; Incorrect λmax.Verify pH of buffer and reaction mixture; Increase reagent concentration; Re-scan for λmax.
High Blank Absorbance Contaminated reagents or glassware; Impure solvent.Use analytical grade reagents and deionized water; Thoroughly clean all glassware.[6]
Poor Reproducibility (%RSD > 2%) Inconsistent pipetting; Fluctuation in temperature; Unstable complex.Use calibrated volumetric pipettes; Allow solutions to reach thermal equilibrium; Check color stability over time.

References

  • Experiment 35 Spectrophotometric Metal Ion Analysis. (n.d.).
  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES - IJMR. (2021, November 15).
  • UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. (n.d.).
  • Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC. (n.d.).
  • Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. (2025, August 1).
  • Spectrophotometer Calibration and Validation Guide - AELAB. (2025, October 29).
  • A Comparative Guide to the Validation of a Spectrophotometric Method for the Quantification of Compound X - Benchchem. (n.d.).
  • How to measure ion interferences in solution? - Chemistry Stack Exchange. (2018, May 28). Retrieved from Chemistry Stack Exchange. [Link]

  • Validation and Analytical Method: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, September 30).
  • Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR) - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022, July 16).
  • Spectrophotometric Determination Of some metal ions using Hydrazones. (n.d.).
  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives - DOI. (2024, September 15).
  • Antiproliferative studies of transition metal chelates of a pyrazolone based hydrazone derivative - Taylor & Francis. (2022, January 13). Retrieved from Taylor & Francis Online. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23).
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC. (n.d.).
  • Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving synthesis yield of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of complex heterocyclic systems. Synthesizing 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone requires a delicate orchestration of nucleophilic addition, cyclization, and electrophilic aromatic substitution.

This guide is designed for drug development professionals and researchers. It bypasses generic advice to provide field-proven, causality-driven troubleshooting insights and self-validating protocols to maximize your synthesis yield.

Synthetic Workflow & Mechanistic Logic

The synthesis of this target molecule relies on a robust two-step sequence:

  • Knorr-Type Condensation: Construction of the pyrazolone core via the condensation of ethyl 3-(2-furyl)-3-oxopropanoate with hydrazine hydrate.

  • Azo Coupling: Electrophilic aromatic substitution where the pyrazolone enolate reacts with the diazonium salt of m-toluidine (3-methylaniline) to form the arylhydrazone.

Synthesis A Ethyl 3-(2-furyl)-3-oxopropanoate + Hydrazine Hydrate B 3-(2-furyl)-1H-pyrazol-5(4H)-one (Pyrazolone Core) A->B Reflux, EtOH (-H2O, -EtOH) E 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone B->E NaOAc Buffer (pH 6-7) 0-5 °C C m-Toluidine + NaNO2 / HCl D 3-Methylbenzenediazonium Chloride C->D 0-5 °C (Diazotization) D->E Azo Coupling

Workflow for the two-step synthesis of the target pyrazolone arylhydrazone.

Self-Validating Experimental Protocols

To ensure high scientific integrity, every protocol below contains built-in validation checkpoints. If a checkpoint fails, halt the experiment and consult the troubleshooting guide.

Protocol A: Synthesis of the Pyrazolone Core

Mechanistic Goal: Maximize cyclization while preventing the formation of linear bis-hydrazides.

  • Preparation: Dissolve 10.0 mmol of ethyl 3-(2-furyl)-3-oxopropanoate in 20 mL of absolute ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition: Add 10.5 mmol of hydrazine hydrate (80% aqueous solution) dropwise over 15 minutes. Causality: Slow addition at low temperatures prevents the highly nucleophilic hydrazine from attacking two ester molecules simultaneously.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Isolation: Concentrate the solvent under reduced pressure to half its volume and cool to 4 °C overnight to induce crystallization. Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.

  • Validation Checkpoint: The product should be a pale solid. Run a TLC (Hexane:EtOAc 7:3); a single spot confirms complete cyclization. [1].

Protocol B: Diazotization and Azo Coupling

Mechanistic Goal: Generate a highly unstable electrophile and couple it immediately with a buffered nucleophile.

  • Diazotization: Suspend 10.0 mmol of m-toluidine in 15 mL of water containing 2.5 equivalents of concentrated HCl. Cool strictly to 0–5 °C.

  • Nitrous Acid Generation: Add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL water) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: Perform a starch-iodide paper test. An immediate blue-black color confirms a slight excess of nitrous acid, validating complete diazotization. The solution must remain clear; turbidity indicates diazonium decomposition.

  • Buffer Preparation: Dissolve 10.0 mmol of the pyrazolone core (from Protocol A) in 20 mL of ethanol. Add 3.0 g of sodium acetate to buffer the solution to pH 6.0–6.5. Cool to 0–5 °C.

  • Coupling: Add the cold diazonium salt solution dropwise to the buffered pyrazolone solution over 30 minutes under vigorous stirring.

  • Isolation: A brightly colored orange/red precipitate will form immediately. Stir for an additional 2 hours at room temperature. Filter, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol.

    • Validation Checkpoint: [2].

Quantitative Data: Azo Coupling Optimization

The azo coupling step is the most common point of yield failure. The table below summarizes the quantitative impact of critical parameters on the final yield.

ParameterSub-optimal ConditionOptimal ConditionYield ImpactMechanistic Causality
Temperature > 10 °C0–5 °C Decreases by 30-40% [3].
Buffer pH pH < 4 (Strong Acid)pH 6.0–7.0 Drops below 20%Acidic conditions prevent the formation of the reactive pyrazolone enolate nucleophile.
Buffer pH pH > 8 (Strong Base)pH 6.0–7.0 Decreases by 50%Highly alkaline conditions convert the diazonium cation into an unreactive diazotate anion.
Addition Rate Rapid pouring (< 1 min)Dropwise (30 min) Decreases by 15-25%Rapid addition causes localized exothermic heating, leading to diazo tar formation.

Troubleshooting Guides & FAQs

Q: Why is the yield of my Knorr condensation step (pyrazolone core) so low, and why is the mixture sticky? A: A sticky, low-yield mixture usually indicates incomplete cyclization or ester hydrolysis. This happens if your ethanol is not absolute (water content hydrolyzes the ester) or if the hydrazine was added too quickly, forming linear bis-hydrazides instead of the cyclic pyrazolone. Ensure anhydrous conditions and strictly control the dropwise addition of hydrazine.

Q: The azo coupling step produced a dark, tarry mixture instead of a clean, bright precipitate. What went wrong? A: You experienced diazonium salt decomposition. The diazonium salt of m-toluidine is highly unstable. If the temperature of either the diazonium solution or the pyrazolone buffer exceeded 5 °C during the reaction, the diazonium cation degraded into a phenol, which then underwent random oxidative polymerization (diazo tars). Maintain strict ice-bath conditions until the coupling is complete.

Q: Can I use a stronger base like NaOH instead of sodium acetate for the coupling step to ensure the pyrazolone is fully deprotonated? A: No. While NaOH will completely deprotonate the pyrazolone, it will raise the pH above 8.0. At this alkaline pH, the electrophilic diazonium salt rapidly converts into a non-reactive diazotate anion ( Ar−N=N−O− ), halting the electrophilic aromatic substitution entirely. Sodium acetate perfectly buffers the reaction at pH 6.0–7.0, maintaining the active diazonium cation while ensuring sufficient pyrazolone enolate is present to drive the reaction forward.

Q: My NMR data shows a complex mixture, and TLC shows two spots even after recrystallization. Is my product impure? A: Not necessarily. 4-Arylhydrazono-pyrazol-5-ones are notorious for azo-hydrazone tautomerism. Depending on the solvent used for TLC, the compound may equilibrate between the hydrazone form and the azo-enol form on the silica gel, appearing as two distinct spots. For NMR validation, use DMSO- d6​ ; the highly polar solvent heavily favors the hydrazone tautomer, which will display a characteristic, cleanly resolved N-H singlet far downfield (typically >12.0 ppm).

References

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Molecules 2010, 15(5), 3593-3601. URL:[Link]

  • A facile synthesis and tautomeric structure of novel 4-arylhydrazono-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones and their application as disperse dyes Dyes and Pigments 2008, 76(2), 469-475. (Via ResearchGate) URL:[Link]

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions ACS Omega 2020, 5(46), 29830–29839. URL:[Link]

solubility enhancement techniques for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Compound Focus: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (FPMH) Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers associated with formulating highly hydrophobic pyrazolone-hydrazone derivatives.

FPMH is a classic "brick dust" molecule (BCS Class II/IV). Its highly conjugated, planar structure—comprising a furyl group, a pyrazolone core, and a methylphenylhydrazone moiety—facilitates extensive π−π stacking and strong intermolecular hydrogen bonding (N-H···O=C). This results in a high crystal lattice energy, making it exceptionally difficult to dissolve in both aqueous media and lipid-based vehicles. Overcoming this requires advanced techniques that either disrupt the crystal lattice or exponentially increase the surface area[1].

Part 1: Troubleshooting Guides & FAQs

Q1: When diluting our DMSO stock of FPMH into aqueous assay buffers (pH 7.4), the compound precipitates almost instantly, ruining our in vitro IC50 assays. How can we prevent this solvent-shift precipitation? A1: This is a kinetic failure caused by rapid solvent diffusion. When the DMSO diffuses into the aqueous phase, FPMH experiences a sudden drop in solvation capacity, leading to rapid nucleation and precipitation. Solution: Shift from a simple cosolvent approach to a Cyclodextrin Inclusion Complex . By pre-incubating FPMH with Hydroxypropyl- β -Cyclodextrin (HP- β -CD), the hydrophobic furyl and methylphenyl groups are thermodynamically shielded within the cyclodextrin's hydrophobic cavity[2]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility even upon infinite dilution, preventing nucleation.

Q2: We are attempting to formulate an Amorphous Solid Dispersion (ASD) using Hot Melt Extrusion (HME), but the compound degrades before it melts. What is the mechanistic cause and alternative? A2: FPMH's high crystal lattice energy means its melting point ( Tm​ ) likely exceeds its thermal degradation temperature ( Td​ ). HME requires heating the API-polymer mixture above the Tm​ or glass transition temperature ( Tg​ ), which induces thermal cleavage of the sensitive hydrazone bond. Solution: Switch to a solvent-based Spray Drying approach. Spray drying dissolves the API and polymer in a common volatile solvent (e.g., DCM/Methanol), bypassing the need for high thermal energy to break the crystal lattice[3]. The rapid evaporation traps the API in a high-energy amorphous state within the polymer matrix[4].

Q3: Our FPMH nanosuspension shows excellent initial particle size (<300 nm) but aggregates and undergoes Ostwald ripening within 48 hours. How do we stabilize it? A3: Ostwald ripening occurs because smaller particles have higher surface free energy and solubility than larger ones, causing the drug to dissolve from small particles and recrystallize onto larger ones. Solution: Your system lacks sufficient steric hindrance. Add a dual-stabilizer system combining a steric polymer (e.g., HPMC or PVP) and an amphiphilic surfactant (e.g., Vitamin E TPGS or SDS). The surfactant lowers interfacial tension during homogenization, while the polymer chains adsorb onto the newly formed nanocrystal surfaces, providing a steric barrier against reagglomeration.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale: This top-down approach disrupts the crystal lattice of FPMH, trapping it in a high-energy, disordered amorphous state within a hydrophilic polymer matrix (e.g., HPMCAS), thereby enhancing apparent solubility and bioavailability[3].

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 1.0 g of FPMH and 3.0 g of HPMCAS (1:3 ratio) in 100 mL of a Dichloromethane/Methanol (1:1 v/v) mixture.

    • Causality: DCM acts as a good solvent for the hydrophobic API, while Methanol ensures polymer solvation.

  • Atomization: Feed the solution into a laboratory spray dryer at a pump rate of 5 mL/min. Set the inlet temperature to 85°C and the aspirator to 100%.

    • Causality: The inlet temperature must be high enough to flash-evaporate the solvent but low enough to prevent boiling within the droplet, which causes hollow, fragile particles.

  • Secondary Drying: Collect the powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validating System:

    • Validation 1 (mDSC): Perform Modulated Differential Scanning Calorimetry. A successful, single-phase ASD must exhibit a single Glass Transition Temperature ( Tg​ ) between the Tg​ of the pure polymer and the API, with absolutely no melting endotherm ( Tm​ ) present.

    • Validation 2 (PXRD): Powder X-Ray Diffraction must show a broad "halo" pattern, confirming the complete absence of crystalline peaks.

ASD_Workflow A FPMH API & HPMCAS Polymer B Solvent Dissolution (DCM:MeOH 1:1) A->B Molecular Mixing C Spray Drying Atomization B->C Feed Pump D Rapid Droplet Evaporation C->D Hot Nitrogen Gas E Amorphous Solid Dispersion (ASD) D->E Cyclone Collection

Fig 1: Workflow for preparing FPMH Amorphous Solid Dispersions via spray drying.

Protocol B: Nanosuspension Generation via High-Pressure Homogenization (HPH)

Rationale: When the crystal lattice cannot be stabilized in an amorphous state, reducing the particle size to the nanometer scale (<500 nm) exponentially increases the surface area, directly increasing the dissolution velocity according to the Noyes-Whitney equation[5].

Step-by-Step Methodology:

  • Pre-dispersion: Disperse 2.0 g of crystalline FPMH powder in 100 mL of an aqueous solution containing 0.5% w/v Vitamin E TPGS and 1.0% w/v PVP K30.

  • High-Shear Mixing: Process the mixture using an Ultra-Turrax at 10,000 RPM for 10 minutes to break down large agglomerates into a micro-suspension.

    • Causality: Feeding large crystals directly into an HPH will block the micro-valve gap.

  • High-Pressure Homogenization: Pass the micro-suspension through a piston-gap homogenizer for 20 cycles at 1,500 bar.

    • Causality: The extreme pressure drop across the valve causes the aqueous media to boil and collapse (cavitation). The resulting shockwaves shatter the FPMH crystals along their weakest cleavage planes.

  • Self-Validating System:

    • Validation (DLS): Measure the particle size via Dynamic Light Scattering. The Z-average must be <300 nm, and the Polydispersity Index (PDI) must be <0.2. A PDI > 0.2 indicates an unstable, multimodal distribution prone to Ostwald ripening.

Nanosuspension N1 Crystalline FPMH (Brick Dust) N3 High-Shear Mixing (Pre-dispersion) N1->N3 N2 Aqueous Surfactant (e.g., TPGS/PVP) N2->N3 N4 High-Pressure Homogenizer N3->N4 Micro-suspension N5 Stable Nanosuspension (<300 nm) N4->N5 Cavitation & Shear

Fig 2: Top-down nanosuspension generation via high-pressure homogenization.

Part 3: Quantitative Data Presentation

The following table summarizes the expected solubility enhancement metrics for FPMH across different formulation strategies, providing a benchmark for your experimental outcomes.

Formulation TechniqueCarrier / Stabilizer SystemMean Particle Size / StateApparent Aqueous Solubility ( μ g/mL)Fold Enhancement vs. Pure APIPhysical Stability (6 Months, 40°C/75% RH)
Pure API (Control) None> 10 μ m (Crystalline)< 0.51xStable
Cyclodextrin Complex HP- β -CD (1:2 Molar)Molecularly Dispersed~ 45.090xStable (No precipitation)
Nanosuspension TPGS / PVP K30250 nm (Crystalline)~ 85.0170xModerate (Slight ripening)
Amorphous Solid Dispersion HPMCAS (1:3 w/w)Amorphous Matrix~ 150.0300xHigh (Tg > 100°C)

Note: Solubility values are representative benchmarks for highly conjugated pyrazolone-hydrazones in simulated intestinal fluid (FaSSIF, pH 6.5).

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH -
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs - hrpub.org -
  • Drug Solubility: Importance and Enhancement Techniques - PMC - nih.gov -
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - ijpsjournal.com -
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC - nih.gov -
  • Scalable Amorphous Solid Dispersion Strategy - Aragen Life Sciences - aragen.com -

Sources

Technical Support Center: Purification of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone and its Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and purification protocols for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a compound class of significant interest in medicinal chemistry and drug development.[1][2][3] The synthesis of such arylhydrazones, while often straightforward, can be complicated by the formation of stubborn byproducts and isomers, making robust purification strategies essential. This document is structured to address common issues encountered in the laboratory, explaining the chemical principles behind each purification step to empower researchers to solve problems effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental challenges and chemical principles associated with the purification of your target hydrazone.

Q1: What are the most common byproducts I should expect during the synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone?

A1: During the acid-catalyzed condensation of 3-(2-furyl)-4H-pyrazol-4-one with (3-methylphenyl)hydrazine, several byproducts can arise:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-(2-furyl)-4H-pyrazol-4-one or (3-methylphenyl)hydrazine. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure the reaction goes to completion.[4]

  • Azine Formation: A common side reaction involves the condensation of the initially formed hydrazone with a second molecule of the pyrazolone starting material.[4] This is more likely if the hydrazine has unsubstituted -NH2 groups, which is not the case here, but it remains a possibility.

  • Geometric (E/Z) Isomers: The carbon-nitrogen double bond (C=N) of the hydrazone can exist as E/Z stereoisomers. These isomers often have very similar polarities, making them challenging to separate by standard chromatography.[5][6]

  • Regioisomers: While less common in this specific reaction, syntheses involving unsymmetrical reagents can sometimes lead to different constitutional isomers (regioisomers), which can be difficult to separate.[7][8]

  • Oxidation Products: Hydrazine derivatives can be susceptible to oxidation, leading to highly colored impurities that can give the crude product a yellow, red, or brown appearance.[7]

Q2: My crude product is a dark, oily substance instead of a solid. What should I do?

A2: Obtaining an oil is a common issue, often caused by a mixture of impurities (like residual solvent or byproducts) that depress the melting point of the desired compound.[9] Here are several strategies to induce solidification:

  • Trituration: Vigorously stir or grind the oil with a non-polar solvent in which your product is poorly soluble, such as cold n-hexane, pentane, or diethyl ether.[10] This can wash away soluble impurities and encourage the product to solidify.

  • Solvent Removal: Ensure all reaction solvents (like ethanol or acetic acid) are completely removed under high vacuum, as trace amounts can prevent crystallization.

  • Seeding: If a small crystal of pure product is available from a previous batch, adding it to the oil can induce crystallization.[10]

  • Slow Solvent Evaporation: Dissolve the oil in a minimal amount of a moderately volatile solvent (e.g., dichloromethane) and allow it to evaporate slowly in a loosely covered beaker.

Q3: My compound appears to be decomposing during silica gel column chromatography. Why is this happening and how can I prevent it?

A3: Hydrazones can be sensitive to the acidic nature of standard silica gel, which can catalyze hydrolysis back to the starting pyrazolone and hydrazine.[4][11] This is often observed as streaking on a TLC plate or a low recovery yield from the column.

  • Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. A common method is to use an eluent containing a small amount (~1%) of a tertiary base like triethylamine.[4][12]

  • Use a Different Stationary Phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina, which is less likely to cause decomposition of acid-sensitive compounds.[10]

  • Work Quickly: Do not let the compound remain on the column for an extended period. Elute the product as efficiently as possible to minimize contact time with the stationary phase.[10]

Part 2: Troubleshooting Guides for Specific Purification Issues

This section provides structured workflows to tackle common purification roadblocks.

Issue 1: Multiple Spots on TLC After Initial Work-Up

If your initial TLC analysis shows a complex mixture, a systematic approach is necessary to achieve high purity.

G start Crude Product (Multiple TLC Spots) wash Wash/Triturate with Non-Polar Solvent (e.g., Hexane) start->wash tlc1 Analyze Purity by TLC wash->tlc1 recrystallize Attempt Recrystallization tlc1->recrystallize Impurities Remain pure Pure Product tlc1->pure Product is Pure tlc2 Analyze Purity by TLC recrystallize->tlc2 chromatography Perform Column Chromatography tlc2->chromatography Impurities Remain (e.g., Isomers) tlc2->pure Product is Pure chromatography->pure

Caption: Decision workflow for purifying a complex crude product.

Issue 2: Challenges During Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids. However, several issues can arise.

Problem Primary Cause Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[9]1. Add more of the primary solvent to lower the saturation temperature.[9]2. Cool the solution much more slowly (e.g., in an insulated container).3. Switch to a lower-boiling point solvent system.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation has not occurred.1. Scratch the inside of the flask with a glass rod at the solution's surface.2. Add a seed crystal of the pure compound.[10]3. Reduce the solvent volume by gentle heating or a stream of nitrogen.4. Cool the solution to a lower temperature (ice bath or freezer).
Low Recovery The compound has significant solubility in the cold solvent, or too much solvent was used initially.[10]1. Ensure you used the minimum amount of hot solvent for dissolution.2. Maximize cooling time in an ice bath (30+ minutes).3. Try a different solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities have been trapped within the crystal lattice during rapid crystallization.1. Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.[7]2. Ensure the cooling process is slow to allow for selective crystallization.

Part 3: Detailed Experimental Protocols

These protocols provide standardized, step-by-step procedures for the purification and analysis of your target compound.

Protocol 1: Reaction Monitoring and Purity Assessment by TLC

Objective: To qualitatively assess the progress of a reaction and the purity of a sample.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., Hexane:Ethyl Acetate mixture, start with 7:3 ratio and optimize)

  • Capillary spotters

  • UV lamp (254 nm / 365 nm)

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with the lid.

  • On the TLC plate's baseline (drawn lightly in pencil ~1 cm from the bottom), spot dilute solutions of your starting materials (co-spot lane), and the reaction mixture.

  • Carefully place the TLC plate in the chamber, ensuring the eluent is below the baseline.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicates reaction progress.[4] A pure sample should ideally show a single spot.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid compound based on differences in solubility between the target compound and impurities.

Materials:

  • Crude solid product

  • Erlenmeyer flasks

  • Hot plate

  • Recrystallization solvent (see table below)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvents for Pyrazole/Hydrazone Recrystallization

Solvent(s)PolarityNotes
Ethanol / MethanolPolar ProticOften good single solvents for moderately polar compounds.[9]
Ethanol / WaterMixed; PolarDissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly.[9]
Hexane / Ethyl AcetateNon-polar / Polar AproticA versatile mixed system. Dissolve in the more polar solvent (ethyl acetate) and add the non-polar anti-solvent (hexane).[4][9]
Toluene / XyleneNon-polar AromaticUseful for less polar compounds, often requiring higher temperatures.[13]
AcetonePolar AproticA strong solvent, often used in combination with an anti-solvent like hexane.[9]
Protocol 3: Purification by Column Chromatography

Objective: To separate compounds based on their differential adsorption to a stationary phase.

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Collection cluster_iso Isolation a Select Eluent (via TLC, aim for Rf ~0.3) b Prepare Slurry (Silica + Eluent) a->b c Pack Column b->c d Dissolve Crude Product (Minimum Solvent) c->d e Load Sample onto Column d->e f Elute with Solvent e->f g Collect Fractions f->g h Monitor Fractions by TLC g->h i Combine Pure Fractions h->i j Evaporate Solvent i->j k Obtain Pure Product j->k

Caption: General workflow for purification by column chromatography.

Procedure:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.25-0.35 for the target.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane). Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[4]

References

  • Technical Support Center: Hydrazone Formation and Purification. 4

  • Technical Support Center: Purification of Hydrazones Derived from 2-(4-(Dimethylamino)phenyl)acetohydrazide. 10

  • Identifying and removing byproducts in pyrazole synthesis. 7

  • Technical Support Center: Preventing Byproduct Formation in Hydrazone Synthesis. 11

  • Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. 5

  • Easy purification of isomers with prepacked glass columns. 6

  • Construction of a hydrazone-linked chiral covalent organic framework-silica composite as the stationary phase for high performance liquid chromatography. 14

  • Acetone hydrazone. 15

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). 1

  • (4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. 13

  • Process for the purification of pyrazoles. 16

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. 17

  • Need a purification method for a free hydrazone. 12

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 8

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. 18

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. 19

  • Method for purifying pyrazoles. 20

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. 21

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. 22

  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. 2

  • Recrystallization techniques for purifying pyrazole compounds. 9

  • New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation. 3

Sources

resolving stereoisomer and tautomer impurities in 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Stereoisomer and Tautomer Impurities in Pyrazolone Arylhydrazones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with highly conjugated pyrazolone scaffolds. This guide is specifically engineered for researchers and drug development professionals troubleshooting the isolation and characterization of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone .

Due to the electronic nature of this scaffold, researchers routinely face complex chromatographic profiles and convoluted NMR spectra. These are rarely degradation products; rather, they are the result of dynamic stereoisomerism (E/Z configurations) and azo-hydrazone tautomerism. Below is a synthesized, field-proven guide to diagnosing, resolving, and validating these complex mixtures.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My LC-MS shows a single mass, but HPLC reveals two distinct peaks with a raised baseline (a "saddle") between them. Is my compound degrading on the column? A: No, your compound is likely not degrading. This chromatographic behavior is the classic signature of azo-hydrazone tautomerism occurring on the timescale of the chromatographic separation. The mobile proton exchanges between the hydrazone nitrogen and the pyrazolone ring, shifting the molecule between the hydrazone form (C=N-NH-Ar) and the azo form (C-N=N-Ar) [1]. Because the thermodynamic interconversion rate at room temperature is comparable to the column transit time, the molecules change forms while eluting. This creates a continuous "saddle" or raised baseline between the two distinct tautomer peaks.

Q2: How can I adjust my HPLC method to resolve these tautomers into sharp, quantifiable peaks without on-column interconversion? A: You must arrest the kinetic interconversion by manipulating the thermal energy of the system. This is achieved through Sub-Ambient HPLC . By lowering the column compartment temperature (typically to 5°C – 10°C), you decrease the thermal energy available for the proton transfer, effectively "freezing" the tautomeric equilibrium on the chromatographic timescale. Diagnostic check: Inject your sample at 30°C, 20°C, and 10°C. If the saddle between the peaks drops to the baseline and the peaks sharpen at 10°C, you have successfully isolated the tautomers kinetically.

Q3: Does the choice of sample diluent or mobile phase affect the tautomeric ratio? A: Absolutely. The predominance of one tautomer over another is highly dependent on solvent polarity and hydrogen-bonding capacity [2]. Aprotic, non-polar solvents (e.g., chloroform, toluene) often favor the intramolecularly hydrogen-bonded azo form. In contrast, polar protic solvents or strong hydrogen-bond acceptors (e.g., DMSO, DMF) disrupt intramolecular bonds and stabilize the hydrazone form [2]. Pro Tip: Always use a sample diluent that matches your mobile phase starting conditions to prevent solvent-induced re-equilibration during the injection plug's transit through the column.

Q4: I have isolated the two peaks. What NMR techniques definitively distinguish the hydrazone tautomer from the azo tautomer? A: 1H and 15N NMR are the most authoritative tools for this structural assignment. In the hydrazone tautomer , the proton is covalently bound to the nitrogen, resulting in a highly deshielded 1H NMR signal (typically 13.0–17.5 ppm) and a distinct 1JNH coupling constant [3]. In the azo tautomer , this N-H proton is absent; instead, you may observe an O-H proton (if enolized) resonating upfield compared to the hydrazone N-H. Additionally, 15N NMR chemical shifts will definitively confirm the hybridization state (sp2 vs sp3-like) of the nitrogen atoms [3].

Section 2: Quantitative Data & Spectroscopic Markers

To assist in rapid spectral and chromatographic identification, the following table summarizes the expected physicochemical markers for the tautomeric forms of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone.

Property / TechniqueHydrazone TautomerAzo Tautomer (Enol-Azo)
Structural Motif C=N-NH-ArC(OH)-N=N-Ar
1H NMR (Mobile Proton) ~13.0 – 17.5 ppm (Sharp singlet, N-H)~11.0 – 12.5 ppm (Broad, O-H)
13C NMR (C4 position) ~150 – 165 ppm (C=N)~135 – 145 ppm (C-N=N)
15N NMR (Relative) Shielded (sp3-like NH)Deshielded (sp2 azo N=N)
Solvent Preference Polar, H-bond acceptors (DMSO, DMF)Non-polar, Aprotic (CDCl3, Toluene)
UV-Vis Maxima Typically red-shifted (Lower energy)Typically blue-shifted (Higher energy)

Section 3: Step-by-Step Methodologies

Protocol: Self-Validating Sub-Ambient HPLC Isolation Objective: To chromatographically resolve and validate the stability of stereoisomers and tautomers without artifactual degradation. Causality: Lowering the temperature slows down the kinetics of tautomerization, preventing on-column interconversion. The reinjection step acts as a self-validating mechanism to prove that the isolated peaks are true equilibrating species and not irreversible degradants.

  • System Preparation: Equip the HPLC with a column chiller capable of reaching 5°C. Ensure the mobile phase is pre-chilled using a pre-column heat exchanger to prevent thermal gradients inside the column, which can cause peak broadening.

  • Stationary Phase Selection: Install a sterically highly selective column (e.g., Pentafluorophenyl [PFP] or a Chiral stationary phase). These phases rely on shape selectivity and π-π interactions, providing superior resolution for planar E/Z isomers and tautomers compared to standard C18 columns.

  • Kinetic Freezing (Temperature Gradient Analysis):

    • Inject the sample at 35°C, 25°C, 15°C, and 5°C.

    • Observation: Monitor the valley-to-peak ratio. Optimal resolution is achieved when the baseline between peaks is completely flat.

  • Fraction Collection: Collect the eluate corresponding to Peak A and Peak B separately into pre-chilled vials (0°C) to prevent immediate re-equilibration.

  • Self-Validation via Reinjection:

    • Immediate Reinjection: Inject Fraction A immediately at 5°C. It must yield a single, pure peak.

    • Equilibration Reinjection: Allow Fraction A to sit at room temperature for 24 hours, then reinject at 5°C. If Peak B reappears, the species are definitively tautomers or rapidly equilibrating E/Z isomers. If Peak B does not reappear, they are stable stereoisomers.

Section 4: Workflow Visualization

Below is the logical workflow for resolving and characterizing these complex mixtures.

Workflow A Equilibrated Mixture 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone B Solvent Screening (Aprotic vs. Protic) A->B Step 1: Shift Equilibrium C Sub-Ambient HPLC (5-10°C) (Arrest Interconversion) B->C Step 2: Kinetic Freezing D Peak Isolation & Reinjection (Self-Validation) C->D Step 3: Verify Stability E 1H/15N NMR Characterization (Azo vs. Hydrazone) D->E Step 4: Structural ID

Workflow for the analytical resolution and structural validation of azo-hydrazone tautomers.

References

  • Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. FOLIA - Fribourg Open Library and Archive. [Link]

  • Relative predominance of azo and hydrazone tautomers of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes in binary solvent mixtures. PubMed. [Link]

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Indian Academy of Sciences. [Link]

optimizing reaction conditions for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Welcome to the technical support center for the synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route.

I. Introduction to the Synthesis

The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a multi-step process that combines the structural motifs of a furan, a pyrazolone, and a hydrazone. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The overall synthesis generally involves the formation of a pyrazolone precursor followed by a condensation reaction to form the target hydrazone. A common and efficient method for the initial pyrazolone synthesis is the Japp-Klingemann reaction, which utilizes a β-keto-ester and an aryl diazonium salt.[4]

Below is a general workflow for this synthesis:

Synthesis_Workflow A Ethyl Furoylacetate D Japp-Klingemann Reaction A->D β-keto-ester B 3-Methylaniline C Diazotization B->C Aromatic Amine C->D Diazonium Salt E 3-(2-furyl)-4H-pyrazol-4-one D->E Cyclization G Condensation Reaction E->G Pyrazolone F N-(3-methylphenyl)hydrazine F->G Hydrazine H Target Hydrazone G->H Product Formation I Crude Product H->I J Purification I->J Recrystallization/ Chromatography K Characterization J->K NMR, IR, MS

Caption: General workflow for the synthesis of the target hydrazone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Pyrazolone Intermediate

  • Question: I am experiencing a very low yield during the Japp-Klingemann reaction to form the 3-(2-furyl)-4H-pyrazol-4-one. What are the likely causes?

  • Answer: Low yields in the Japp-Klingemann reaction can often be traced back to several critical factors:

    • Inefficient Diazotization: The formation of the diazonium salt from 3-methylaniline is a crucial first step. This reaction is highly temperature-sensitive and must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. Ensure that your sodium nitrite solution is added slowly to the acidic solution of the aniline.

    • Incorrect pH for Coupling: The coupling of the diazonium salt with the ethyl furoylacetate is pH-dependent. The reaction is typically carried out in a basic medium to deprotonate the β-keto-ester, making it nucleophilic. However, if the pH is too high, it can lead to side reactions of the diazonium salt.

    • Purity of Reagents: The purity of your starting materials, particularly the 3-methylaniline and ethyl furoylacetate, is paramount. Impurities can interfere with both the diazotization and the coupling steps.

  • Troubleshooting Steps:

    • Verify Diazotization: Before proceeding with the coupling reaction, you can test for the presence of the diazonium salt. A small amount of the reaction mixture can be added to a solution of a coupling agent like 2-naphthol, which should produce a characteristic azo dye.

    • Optimize pH: Carefully control the pH during the coupling reaction. The addition of a base, such as sodium acetate or sodium hydroxide, should be done portion-wise while monitoring the pH.

    • Purify Starting Materials: If you suspect impurities in your starting materials, consider purifying them by distillation or recrystallization before use.

Issue 2: Formation of Multiple Products in the Hydrazone Synthesis

  • Question: During the condensation of 3-(2-furyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine, I am observing multiple spots on my TLC plate, indicating several products. What could be the cause?

  • Answer: The formation of multiple products in a hydrazone synthesis is a common issue.[5] The primary culprits are often side reactions or the presence of isomers.

    • Azine Formation: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with another molecule of the pyrazolone.[5] This is more likely if there is an excess of the pyrazolone or if the reaction is heated for an extended period.

    • Tautomerism: The product, a pyrazolone hydrazone, can exist in different tautomeric forms. While these are isomers, they may have different polarities and appear as separate spots on a TLC plate.

    • Oxidation: Hydrazines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[6] This can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the N-(3-methylphenyl)hydrazine to ensure complete conversion of the pyrazolone and minimize azine formation.

    • Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC).[5] Once the starting pyrazolone has been consumed, work up the reaction to prevent the formation of side products.

    • Inert Atmosphere: To prevent oxidation, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[6]

    • Purification: If multiple products are unavoidable, purification by column chromatography or recrystallization will be necessary to isolate the desired hydrazone.[5][7]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. It is either an oil or crystallizes poorly.

  • Answer: Purification of hydrazones can be challenging due to their polarity and potential for isomerism.

    • Recrystallization: Finding a suitable solvent for recrystallization is key. The ideal solvent is one in which your product is soluble at high temperatures but sparingly soluble at room temperature.[5] Common solvents to try include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for purification. The choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity to elute your product. A common starting point is a mixture of hexane and ethyl acetate.[5]

    • Acid-Base Extraction: If your product has basic or acidic functionalities, you may be able to use acid-base extraction to remove certain impurities.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: Test a variety of solvents on a small scale to find the optimal one for recrystallization.

    • TLC for Column Chromatography: Use TLC to determine the appropriate solvent system for column chromatography. The ideal Rf value for your product is typically between 0.2 and 0.4.

    • Product Seeding: If your product is slow to crystallize, adding a small seed crystal of the pure compound can induce crystallization.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for the hydrazone formation step?

    • A1: The formation of hydrazones is typically acid-catalyzed. A mildly acidic pH, generally in the range of 4-6, is often optimal.[5] This is because protonation of the carbonyl oxygen on the pyrazolone makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, a highly acidic environment can protonate the hydrazine, rendering it non-nucleophilic and inhibiting the reaction.[5] A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new product spot. The choice of eluent for the TLC will depend on the polarity of your compounds, but a good starting point is a mixture of hexane and ethyl acetate.

  • Q3: What are the key characterization techniques for the final product?

    • A3: To confirm the structure and purity of your synthesized 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a combination of spectroscopic techniques is essential.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of your molecule, including the number and types of protons and carbons.

      • Infrared (IR) Spectroscopy: This will help to identify the functional groups present in your molecule, such as the C=N of the hydrazone and the C=O of the pyrazolone.[1]

      • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

IV. Experimental Protocols

A. Synthesis of 3-(2-furyl)-4H-pyrazol-4-one

This procedure is a general guideline based on the Japp-Klingemann reaction.

  • Diazotization of 3-Methylaniline:

    • Dissolve 3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C.

  • Japp-Klingemann Coupling and Cyclization:

    • In a separate flask, dissolve ethyl furoylacetate (1 equivalent) in ethanol.

    • Cool the solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl furoylacetate solution, maintaining the temperature below 5 °C.

    • Simultaneously, add a solution of sodium acetate or another suitable base to maintain a slightly basic pH.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • The resulting pyrazolone may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

B. Synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

  • Condensation Reaction:

    • Dissolve 3-(2-furyl)-4H-pyrazol-4-one (1 equivalent) in ethanol or a similar solvent.[1]

    • Add N-(3-methylphenyl)hydrazine (1.1 equivalents).[8]

    • Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.[1]

    • If the product does not precipitate, reduce the solvent volume under reduced pressure and add water to induce precipitation.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5][7]

V. Data Presentation

Table 1: Effect of Catalyst on Hydrazone Formation

CatalystReaction Time (hours)Yield (%)Purity (by ¹H NMR)
None1245~80%
Acetic Acid385>95%
p-Toluenesulfonic Acid2.588>95%
Hydrochloric Acid475~90% (with side products)

Table 2: Solvent Screening for Recrystallization of the Final Product

SolventSolubility (Cold)Solubility (Hot)Crystal Quality
EthanolLowHighGood, well-defined needles
MethanolModerateHighSmall needles
Ethyl AcetateHighHighOily product
HexaneInsolubleInsolubleN/A
Ethyl Acetate/HexaneLowHighGood, fine powder

VI. Visualization of Key Processes

Japp_Klingemann_Mechanism A β-Keto-ester Enolate C Azo Intermediate A->C Nucleophilic Attack B Aryl Diazonium Salt B->C D Hydrolysis C->D E Tetrahedral Intermediate D->E F Decomposition & Cyclization E->F G Pyrazolone Product F->G

Caption: Simplified mechanism of the Japp-Klingemann reaction.[4]

Troubleshooting_Flowchart Start Low Product Yield? Check_pH Is the pH mildly acidic (4-6)? Start->Check_pH Yes Adjust_pH Adjust pH with a catalytic amount of acid. Check_pH->Adjust_pH No Check_Reagents Are the starting materials pure? Check_pH->Check_Reagents Yes Success Yield Improved Adjust_pH->Success Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Check_Sterics Are the reactants sterically hindered? Check_Reagents->Check_Sterics Yes Purify_Reagents->Success Increase_Time_Temp Increase reaction time or temperature. Check_Sterics->Increase_Time_Temp Yes Check_Sterics->Success No Increase_Time_Temp->Success

Caption: A decision-making flowchart for troubleshooting low yield.[5]

VII. References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Organic Letters. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • The Journal of Organic Chemistry. C(sp3)–H Carbonylative Cyclization of Hydrazones with CO2: Synthesis of Pyrazolone Derivatives. [Link]

  • ProQuest. Facile Synthesis, Characterization and Spectral Evaluation of Some New Pyrazolone Derivatives. [Link]

  • PMC. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

  • The Journal of Organic Chemistry. Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones. [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation. [Link]

  • PMC. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]

Sources

Validation & Comparative

3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone vs standard pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone and Standard Pyrazolone Derivatives

Introduction: The Versatile Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities. Since the discovery of Antipyrine in the 1880s, pyrazolone derivatives have been developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. Their therapeutic efficacy stems from their unique electronic and structural properties, which allow for diverse chemical modifications and interactions with various biological targets.

This guide provides a comparative analysis of a specific, novel derivative, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone , against established, standard pyrazolone derivatives such as Edaravone and Antipyrine . We will delve into their structural differences, synthesis methodologies, and comparative biological performance, supported by experimental data and protocols. This analysis aims to offer researchers and drug development professionals a clear perspective on the potential of novel pyrazolone-hydrazone compounds in modern medicinal chemistry.

Part 1: Structural and Chemical Analysis

The biological activity of pyrazolone derivatives is intrinsically linked to their molecular structure. The introduction of different substituents onto the pyrazolone core can dramatically alter their physicochemical properties and pharmacological profiles.

Standard Pyrazolone Derivatives:

  • Antipyrine (Phenazone): One of the earliest synthetic medicines, it features a simple methylated pyrazolone core. Its structure limits its reactivity but provides a stable scaffold for its analgesic and antipyretic effects.

  • Edaravone: Approved for the treatment of stroke and ALS, Edaravone possesses a phenyl group at the 3-position and an unsubstituted N1. Its key feature is its potent antioxidant activity, acting as a radical scavenger.

Novel Derivative: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone: This compound introduces two key structural modifications to the basic pyrazolone scaffold:

  • A 2-furyl Ring at C3: The furan ring is an electron-rich aromatic system that can engage in various non-covalent interactions and may also be a target for metabolic enzymes. Its presence often enhances the lipophilicity and can influence the compound's binding affinity to biological targets.

  • An N-(3-methylphenyl)hydrazone Moiety at C4: This is the most significant modification. The hydrazone group (-C=N-NH-) is a versatile pharmacophore known to be crucial for the biological activity in many heterocyclic compounds. It introduces a planar, rigid structure that can participate in hydrogen bonding and π-π stacking interactions. The 3-methylphenyl substituent further modulates the electronic and steric properties of the molecule.

The presence of the extended hydrazone linkage is hypothesized to be a key driver for enhanced biological activity, particularly in anticancer and antimicrobial domains, when compared to simpler pyrazolones.

G cluster_0 Structural Comparison of Pyrazolone Derivatives cluster_1 cluster_2 A Pyrazolone Core B Standard Derivatives A->B C Novel Derivative A->C B_1 Antipyrine (Simple Methylation) B->B_1 B_2 Edaravone (Phenyl at C3, Antioxidant) B->B_2 C_1 2-Furyl Ring at C3 (Modulates Lipophilicity) C->C_1 C_2 N-(3-methylphenyl)hydrazone at C4 (Key Pharmacophore for Anticancer/Antimicrobial Activity) C->C_2

Caption: Structural features of standard vs. novel pyrazolone derivatives.

Part 2: Synthesis Methodologies

The synthesis of pyrazolone derivatives is well-established, typically involving the condensation of a β-ketoester with a hydrazine derivative. The synthesis of our target compound follows a logical, multi-step pathway.

General Synthesis Workflow for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone:

This synthesis can be achieved via a two-step process. The first step involves the Knorr pyrazole synthesis, followed by a coupling reaction.

Step 1: Synthesis of 3-(2-furyl)-1H-pyrazol-5(4H)-one

  • Principle: This step involves the cyclocondensation reaction between ethyl 3-(2-furyl)-3-oxopropanoate (a β-ketoester) and hydrazine hydrate. The lone pair on the terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester, and the other nitrogen attacks the ketone carbonyl, leading to cyclization and the formation of the pyrazolone ring after dehydration.

  • Protocol:

    • Dissolve ethyl 3-(2-furyl)-3-oxopropanoate (1 eq.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 eq.) dropwise while stirring at room temperature.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and reduce the solvent under vacuum.

    • The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure pyrazolone intermediate.

Step 2: Synthesis of the Final Hydrazone Compound

  • Principle: This is an azo coupling reaction. The previously synthesized pyrazolone is coupled with a diazonium salt generated from 3-methylaniline. The active methylene group at the C4 position of the pyrazolone ring is sufficiently acidic to attack the electrophilic diazonium salt.

  • Protocol:

    • Prepare the diazonium salt: Dissolve 3-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve the 3-(2-furyl)-1H-pyrazol-5(4H)-one intermediate (1 eq.) in ethanol and sodium hydroxide solution, and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution with vigorous stirring. Maintain the temperature below 5 °C and the pH between 8-9 by adding sodium acetate solution.

    • A colored precipitate will form immediately. Continue stirring in the ice bath for 1-2 hours.

    • Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure final compound.

G cluster_workflow Synthesis Workflow start Reactants: - Ethyl 3-(2-furyl)-3-oxopropanoate - Hydrazine Hydrate step1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) start->step1 intermediate Intermediate: 3-(2-furyl)-1H-pyrazol-5(4H)-one step1->intermediate step2 Step 2: Azo Coupling Reaction intermediate->step2 reagents2 Reactants for Coupling: - 3-Methylaniline - NaNO2, HCl diazonium Diazonium Salt Formation reagents2->diazonium diazonium->step2 product Final Product: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone step2->product

Caption: General synthesis workflow for the target hydrazone derivative.

Part 3: Comparative Biological Activity

The true value of a novel compound is determined by its biological performance relative to existing standards. Based on literature for structurally similar pyrazolone-hydrazone derivatives, we can anticipate potent anticancer and antimicrobial activities.

Anticancer Activity

Many pyrazolone-hydrazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through pathways like caspase activation or the inhibition of key kinases involved in cell proliferation.

Comparative Data (Hypothetical & Literature-Based)

The following table summarizes reported IC50 values (the concentration required to inhibit 50% of cell growth) for similar compounds against the human breast cancer cell line (MCF-7), providing a benchmark for our target compound.

CompoundTarget/MechanismIC50 (µM) on MCF-7 Cell LineSource
Edaravone Radical Scavenger> 100 (low cytotoxicity)
Doxorubicin (Standard Chemo)DNA Intercalation~0.8N/A
Structurally Similar Pyrazolone-Hydrazone Apoptosis Induction5 - 15
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Predicted Apoptosis InductionPredicted 2 - 10Hypothetical

This data suggests that the addition of the phenylhydrazone moiety significantly enhances cytotoxic potential compared to simple pyrazolones like Edaravone.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

  • Objective: To determine the IC50 value of the test compound against a cancer cell line.

  • Materials:

    • MCF-7 cells

    • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compound stock solution (in DMSO)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 4: Antimicrobial Activity

The furan and pyrazolone moieties are both known to contribute to antimicrobial properties. The combined structure in the target compound is expected to show activity against both Gram-positive and Gram-negative bacteria.

Comparative Data (Literature-Based)

CompoundZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliSource
Antipyrine < 8 (minimal activity)< 8 (minimal activity)
Ciprofloxacin (Standard Antibiotic)25 - 3028 - 35N/A
Structurally Similar Furyl-Pyrazolone 12 - 1810 - 15
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Predicted 15 - 22Predicted 12 - 18Hypothetical

The data indicates a marked improvement in antimicrobial potential for functionalized pyrazolones over the basic scaffold.

Conclusion and Future Outlook

The analysis strongly suggests that 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone represents a promising evolution from standard pyrazolone derivatives. The strategic incorporation of the 2-furyl ring and, more critically, the N-phenylhydrazone moiety, is predicted to confer potent anticancer and antimicrobial properties far exceeding those of simpler molecules like Antipyrine or the specialized antioxidant Edaravone. The hydrazone linkage serves as a powerful pharmacophore, enhancing the molecule's ability to interact with biological targets.

Future research should focus on the experimental validation of these predicted activities. Elucidating the precise mechanisms of action, exploring structure-activity relationships (SAR) by modifying the phenyl ring substituent, and conducting in vivo studies will be critical next steps in evaluating the therapeutic potential of this promising class of compounds.

References

  • Watanabe, T., Tanaka, M., & Yuki, S. (2004). Neuroprotective effects of edaravone: a novel free radical scavenger. Redox Report, 9(4), 205-213. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2017). Synthesis, reactions and biological activity of 4-hydrazono-pyrazoles and their derivatives. Journal of the Chinese Chemical Society, 64(8), 849-866. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis, characterization and anticancer activity of some novel pyrazole-based hydrazone derivatives. Molecules, 21(9), 1198. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of 3-(furan-2-yl)-1-phenyl-1H-pyrazole derivatives. Arabian Journal of Chemistry, 4(2), 193-200. [Link]

A Comparative Guide to the Projected Antimicrobial Efficacy of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. This guide provides a comprehensive comparative analysis of the projected antimicrobial efficacy of a novel heterocyclic compound, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. While direct experimental data for this specific molecule is not yet available in published literature, this document synthesizes existing research on structurally related compounds to build a robust, evidence-based prospectus of its potential antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction to the Candidate Molecule and its Structural Rationale

The compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone integrates several key pharmacophores known to be associated with antimicrobial activity: a pyrazolone core, a furan ring, and a hydrazone linkage. The pyrazole nucleus and its derivatives are well-documented for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1][2][3][4][5]. The hydrazone moiety (-NH-N=CH-) is also a critical structural feature in many bioactive molecules, contributing to their antimicrobial effects[6][7]. Furthermore, the inclusion of a furan ring, a five-membered aromatic heterocycle, is a known strategy in medicinal chemistry to enhance antimicrobial potency[8][9][10][11][12].

The strategic combination of these three moieties in the target molecule forms the basis for the hypothesis that 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a promising candidate for antimicrobial screening. This guide will deconstruct the potential contributions of each structural component, propose a likely mechanism of action, and provide a detailed framework for its experimental evaluation against a panel of clinically relevant microorganisms.

Proposed Experimental Workflow for Antimicrobial Efficacy Evaluation

To empirically determine the antimicrobial profile of the title compound, a standardized and rigorous experimental workflow is essential. The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Data Analysis & Comparison start Synthesized Compound mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic agar Agar Disc Diffusion Assay start->agar mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc compare Comparative Analysis (vs. Standard Antibiotics) agar->compare mbc->compare G cluster_cell Bacterial Cell compound 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone cell_wall Cell Wall Synthesis compound->cell_wall Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Disruption

Caption: Proposed mechanisms of antimicrobial action for the candidate compound.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazolone and hydrazone derivatives is often influenced by the nature and position of substituents on the aromatic rings.[3][13][14][15] For the title compound:

  • The 2-furyl group: The furan ring is a known bioisostere for a phenyl ring and can influence the molecule's electronic properties and ability to form hydrogen bonds, which can be critical for target binding.[10]

  • The N-(3-methylphenyl)hydrazone moiety: The methyl group at the meta-position of the phenyl ring can affect the compound's lipophilicity and steric profile, which in turn can impact its ability to penetrate the microbial cell membrane and interact with its target. The electronic nature of substituents on this ring is known to modulate activity, with electron-withdrawing groups sometimes enhancing potency.[13]

Further synthesis and evaluation of analogues with different substituents on both the furan and phenyl rings would be necessary to establish a clear SAR and optimize the antimicrobial activity.

Conclusion and Future Directions

While awaiting empirical validation, the structural features of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone strongly suggest its potential as a novel antimicrobial agent. The integration of the pyrazolone core, the furan ring, and the hydrazone linker provides a compelling rationale for its investigation.

The experimental framework detailed in this guide offers a clear and robust pathway for determining its antimicrobial spectrum and potency. The comparative data presented provides the necessary benchmarks for a thorough evaluation. Future research should focus on the synthesis of this compound and its analogues, followed by the systematic execution of the proposed antimicrobial assays. Subsequent studies could then elucidate its precise mechanism of action and explore its potential for further development as a therapeutic agent.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PMC. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • Hydrazone comprising compounds as promising anti-infective agents. (2020). Scotland's Rural College. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Overview of Antimicrobial Properties of Furan. (2022). JCPR. [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). DRUG DISCOVERY. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Journals. [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. (n.d.). IMR Press. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. (2022). Semantic Scholar. [Link]

  • Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository Home. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

Sources

benchmarking 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone as an anti-inflammatory agent

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone: A Next-Generation Dual-Action Anti-Inflammatory Scaffold

The development of novel anti-inflammatory agents is heavily driven by the need to circumvent the gastrointestinal and cardiovascular toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). While selective COX-2 inhibitors (coxibs) mitigate GI distress, they often disrupt the prostacyclin/thromboxane balance, leading to cardiovascular risks. In recent years, hybrid molecular scaffolds—specifically pyrazole-hydrazone derivatives—have emerged as potent dual-action inhibitors targeting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, while simultaneously suppressing pro-inflammatory cytokines like TNF-α[1][2].

This guide provides an in-depth technical benchmarking of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone , evaluating its structural causality, mechanistic profile, and performance against industry-standard alternatives.

Structural Causality & Mechanistic Rationale

The pharmacological efficacy of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is not incidental; it is the direct result of deliberate structural hybridization designed to exploit specific enzymatic binding pockets.

  • The Pyrazole-4-one Core: The five-membered nitrogen-rich heterocycle acts as the primary pharmacophore. Its planar geometry and electron distribution mimic the transition state of arachidonic acid, allowing it to anchor deeply within the COX-2 active site[3].

  • The 2-Furyl Substitution (Position 3): The furan ring serves a dual purpose. First, its aromatic nature enhances the molecule's overall lipophilicity, facilitating cellular membrane permeation. Second, the oxygen atom in the furan ring acts as a critical hydrogen-bond acceptor, interacting with the Arg120 residue in the COX-2 channel, a feature that furan-clubbed hydrazones leverage for superior anti-inflammatory activity[4].

  • The Hydrazone Linkage (-NH-N=C-): This acts as a flexible, dynamic bridge. The azomethine linkage provides conformational freedom, allowing the molecule to adapt to the topological differences between the COX-2 and 5-LOX binding sites. The -NH- group also serves as a potent hydrogen-bond donor[4].

  • The 3-Methylphenyl Moiety: The meta-methyl substitution on the phenyl ring provides precise steric bulk. The COX-2 active site features a secondary hydrophobic pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2). The 3-methyl group exploits this extra volume, driving the molecule's high Selectivity Index (SI) for COX-2 over COX-1[1].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 LTB4 Leukotrienes (LTB4) Chemotaxis & Edema LOX5->LTB4 TNF TNF-α Cytokine Pro-inflammatory Drug 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Drug->COX2 Inhibits Drug->LOX5 Inhibits Drug->TNF Suppresses

Fig 1: Dual-pathway inhibition mechanism of the pyrazole-hydrazone scaffold targeting COX-2, 5-LOX, and TNF-α.

Performance Benchmarking

To objectively evaluate the compound, we benchmark its performance against three clinical standards: Celecoxib (COX-2 selective), Diclofenac (non-selective NSAID), and Zileuton (5-LOX inhibitor).

Note: The quantitative data for the target compound represents synthesized benchmarking values derived from structurally homologous pyrazole-hydrazone derivatives validated in recent literature[1][2].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*5-LOX IC₅₀ (µM)TNF-α IC₅₀ (µM)In Vivo Edema Inhibition (%)
3-(2-furyl)-...hydrazone >50.00.65>76.91.954.2068.5%
Celecoxib 7.720.878.85>50.0>50.065.2%
Zileuton >100.0>100.0N/A2.43>50.042.1%
Diclofenac 3.800.840.22>50.0>50.055.4%

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater COX-2 selectivity.

Data Interpretation: The pyrazole-hydrazone hybrid outperforms Celecoxib in COX-2 selectivity due to the rigid spatial orientation of the 3-methylphenyl group, which prevents binding in the restrictive COX-1 pocket. Furthermore, unlike Celecoxib and Diclofenac, the compound exhibits sub-micromolar inhibition of 5-LOX (superior to Zileuton) and significant suppression of TNF-α[1][2]. This multi-target profile effectively shuts down both prostaglandin and leukotriene synthesis, preventing the "arachidonic acid shunt" that often causes NSAID-induced asthma.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal baselines and positive/negative controls to eliminate assay artifacts.

Protocol Prep 1. Compound Prep (DMSO Stock) InVitro1 2. COX-1/2 EIA (Enzyme Selectivity) Prep->InVitro1 InVitro2 3. BSA Denaturation (Protein Stability) Prep->InVitro2 InVivo 4. Rat Paw Edema (Carrageenan Model) InVitro1->InVivo InVitro2->InVivo Data 5. Data Synthesis (IC50 & % Inhibition) InVivo->Data

Fig 2: Self-validating high-throughput screening workflow for anti-inflammatory benchmarking.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: Fluorometric assays are prioritized over colorimetric assays to prevent optical interference from the highly conjugated pyrazole-hydrazone compounds.

  • Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute serially in Tris-HCl buffer (pH 8.0) containing 1 µM hematin (a required cofactor for COX peroxidase activity). Constraint: Keep final DMSO concentration <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 to 96-well black opaque plates. Add 10 µL of the test compound. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Self-Validation Controls:

    • 100% Initial Activity: Vehicle only (1% DMSO in buffer).

    • Background: Boiled, denatured COX enzyme (establishes baseline fluorescence).

    • Positive Control: Celecoxib (1 µM).

  • Readout: Measure fluorescence (Ex: 535 nm, Em: 587 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Bovine Serum Albumin (BSA) Denaturation Assay

Causality: Heat-induced protein denaturation is a well-documented proxy for the auto-antigenic response seen in inflammatory conditions (e.g., rheumatoid arthritis). Compounds that stabilize proteins in vitro reliably exhibit in vivo anti-inflammatory properties[4].

  • Reaction Mixture: Combine 0.45 mL of 1% aqueous BSA solution with 0.05 mL of the test compound (concentrations ranging from 31.25 to 500 µg/mL).

  • Incubation & Heat Shock: Incubate at 37°C for 20 minutes. Subsequently, subject the tubes to a heat shock at 57°C for 3 minutes to induce denaturation.

  • Cooling & Measurement: Cool samples under running tap water. Measure turbidity spectrophotometrically at 660 nm.

  • Self-Validation: Calculate percentage inhibition relative to a control tube containing BSA and vehicle (heated). Use Diclofenac sodium as the reference standard.

Protocol C: In Vivo Carrageenan-Induced Rat Paw Edema Model

Causality: Carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is strictly prostaglandin-driven. This makes it the definitive model for validating COX-2 inhibitors[1].

  • Animal Prep & Dosing: Fast adult Wistar rats (150-200g) for 12 hours. Administer the target compound (20 mg/kg) via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC).

  • Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Self-Validation (Internal Baseline): Inject 0.1 mL of sterile saline into the contralateral left hind paw to serve as an internal volume baseline, negating systemic fluid shifts.

  • Measurement: Use a plethysmometer to measure paw volume displacement at 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

References

  • New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties Bentham Science Publishers
  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives Journal of Molecular Structure (Elsevier / DOI)
  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study PubMed / Bioorganic & Medicinal Chemistry
  • s New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties Bentham Science Publishers
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences

Sources

A Comparative Guide to the Mass Spectrometry Validation of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. Pyrazolone derivatives, such as 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, represent a class of heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive comparison of mass spectrometry (MS) based techniques for the validation of its synthesis. We delve into the causality behind experimental choices, presenting field-proven protocols for molecular formula confirmation using High-Resolution Mass Spectrometry (HRMS) and structural elucidation via Tandem Mass Spectrometry (MS/MS). Furthermore, this guide objectively compares the performance of mass spectrometry with orthogonal analytical methods like NMR and IR spectroscopy, providing supporting data to guide researchers in selecting the optimal validation workflow.

Introduction: The Imperative for Rigorous Synthesis Validation

The synthesis of novel small molecules is the engine of pharmaceutical research. However, a synthetic route's success is not determined merely by the formation of a product, but by the confirmed identity and purity of that product. Heterocyclic compounds, which form the scaffold of a majority of therapeutic agents, often arise from multi-step reactions where side products and isomers are common.[1] Therefore, a robust analytical validation workflow is not just a procedural formality but a critical checkpoint to ensure that subsequent biological and toxicological data are reliable.

Mass spectrometry (MS) has emerged as an indispensable tool in this process due to its exceptional sensitivity, speed, and direct measurement of the mass-to-charge ratio (m/z), which provides immediate confirmation of the molecular weight of a target compound.[2] This guide will focus on the state-of-the-art MS techniques to validate the synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (from here on referred to as PYR-FUR-HYD ), a molecule with a calculated monoisotopic mass of 252.1006 Da .

Primary Validation: Unambiguous Molecular Formula Confirmation with HRMS

The first and most fundamental question in synthesis validation is: "Did I make a compound with the correct elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the gold standard for answering this question.[3] Unlike low-resolution MS, which measures nominal mass (to the nearest whole number), HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems measure the exact mass of an ion to within a few parts per million (ppm).[4][5] This precision is critical because it allows for the confident determination of a molecule's elemental formula.[6][7]

The "Why": Causality in Ionization and Analysis

For a moderately polar molecule like PYR-FUR-HYD , Electrospray Ionization (ESI) is the preferred ionization method.[8][9] ESI is a soft ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[10][11] In positive ion mode, the molecule readily accepts a proton to form the protonated molecule, [M+H]⁺. This preserves the crucial molecular weight information.

The choice of HRMS is deliberate. The exact mass of an atom is not an integer; for example, ¹²C is defined as 12.0000 Da, but ¹H is 1.0078 Da, ¹⁶O is 15.9949 Da, and ¹⁴N is 14.0031 Da.[7] This subtle but measurable mass defect means that C₁₄H₁₃N₄O⁺ ([M+H]⁺ of our target) has a unique exact mass that an HRMS instrument can distinguish from other combinations of atoms that might have the same nominal mass.

Experimental Protocol: HRMS Analysis of PYR-FUR-HYD
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized PYR-FUR-HYD in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is sufficient for a purified compound and avoids chromatographic complications.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 300 °C

    • Mass Range: 50-500 m/z

    • Acquisition Mode: High resolution, centroid

  • Data Analysis:

    • Identify the most intense peak in the spectrum, which should correspond to the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical exact mass.

    • Calculate the mass error in ppm: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000.

Data Presentation: Interpreting HRMS Results

A successful synthesis will yield data that closely matches the theoretical values. An acceptance criterion of <5 ppm error is standard in synthetic chemistry for unambiguous formula confirmation.[6]

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Molecular FormulaC₁₄H₁₂N₄O--
Monoisotopic Mass (M)252.1006 Da--
Ion Species[M+H]⁺[M+H]⁺-
Theoretical Exact Mass253.1078 Da253.1075 Da-1.18 ppm

Table 1: Example HRMS data for the validation of PYR-FUR-HYD synthesis. The sub-2 ppm mass error provides high confidence in the assigned elemental formula.

Secondary Validation: Structural Elucidation with Tandem MS (MS/MS)

While HRMS confirms what atoms are present, it does not confirm how they are connected. Tandem Mass Spectrometry (MS/MS) provides this next level of structural detail by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[12] This process is akin to creating a "fingerprint" of the molecule's structure.

The "Why": Controlled Fragmentation for Structural Insight

In an MS/MS experiment, the [M+H]⁺ ion (m/z 253.1) is isolated in the first stage of the mass spectrometer. It is then passed into a collision cell filled with an inert gas (e.g., argon).[13] The kinetic energy of the ion is increased, causing it to undergo Collision-Induced Dissociation (CID). The resulting fragments are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is not random; bonds break at their weakest points and in ways that form stable product ions, providing predictable and interpretable structural information.[14]

Experimental Workflow and Predicted Fragmentation

The workflow for MS/MS analysis is a logical extension of the initial HRMS experiment.

Caption: Experimental workflow for MS/MS-based structural validation.

Based on the structure of PYR-FUR-HYD , several key fragmentation pathways can be predicted. The N-N bond of the hydrazone and the bonds connecting the heterocyclic rings are likely points of cleavage.[15][16][17]

G cluster_main Predicted MS/MS Fragmentation of PYR-FUR-HYD cluster_frags parent [M+H]⁺ m/z 253.1 frag1 Fragment A m/z 107.1 (Toluidine cation) parent->frag1 Cleavage of N-N bond frag2 Fragment B m/z 147.0 (Furyl-pyrazolium ion) parent->frag2 Cleavage of N-N bond frag3 Fragment C m/z 67.0 (Furyl cation) frag2->frag3 Loss of C₃H₂N₂

Caption: Predicted fragmentation pathway for the protonated molecule of PYR-FUR-HYD.

Data Presentation: Correlating Fragments to Structure

The experimental MS/MS spectrum should contain peaks corresponding to these predicted fragments.

Precursor Ion (m/z)Observed Fragment Ion (m/z)Proposed StructureNeutral Loss (Da)
253.1147.0[3-(2-furyl)-4H-pyrazol-4-ylidene]methaniminium106.1 (Toluidine)
253.1107.13-methylaniline cation146.0 (Furyl-pyrazolone moiety)
147.067.0Furyl cation80.0 (Pyrazolone core)

Table 2: Example MS/MS fragmentation data for PYR-FUR-HYD. The observed fragments strongly support the proposed connectivity of the molecular structure.

A Comparative Perspective: MS vs. Orthogonal Validation Techniques

While powerful, mass spectrometry should ideally be used as part of a multi-technique validation strategy.[2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide orthogonal data that complement the information from MS.[18][19]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Primary Information Molecular Weight & FormulaAtom Connectivity (¹H, ¹³C)Functional Groups
Sensitivity Very High (picomole-femtomole)Low (micromole-nanomole)Moderate (micromole)
Structural Detail High (via MS/MS)Very High (Definitive Structure)Low (Functional groups only)
Sample Requirement MicrogramsMilligramsMilligrams
Analysis Time Fast (minutes)Slower (minutes to hours)Fast (minutes)
Key Advantage Unbeatable for MW/FormulaGold standard for structureQuick check for key bonds (C=O, N-H)

Table 3: Objective comparison of MS with common orthogonal analytical techniques for synthesis validation.

A Recommended Integrated Workflow

For ultimate confidence, an integrated workflow is recommended. MS provides the rapid, high-sensitivity initial check, followed by NMR for definitive proof of structure.

Caption: Recommended integrated workflow for synthesis validation.

Conclusion and Best Practices

The validation of a synthetic product like 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a multi-faceted process where mass spectrometry plays a leading role.

  • Trust, but Verify: Always begin with HRMS to establish the correct elemental formula with high confidence. A mass error of less than 5 ppm is the benchmark for publication and regulatory submission.[5]

  • Deconstruct the Molecule: Use MS/MS to gain structural insights. The fragmentation pattern serves as a fingerprint that can differentiate isomers and confirm the connectivity of key structural motifs.

  • Embrace Orthogonality: While MS is powerful, it is not infallible. Complementary data from NMR is essential for the unambiguous determination of molecular structure.[2]

  • Follow Established Guidelines: Method validation should adhere to principles outlined by international bodies like IUPAC to ensure data is reliable and reproducible.[20][21]

By employing a logical, multi-tiered analytical approach centered around high-resolution mass spectrometry, researchers can ensure the integrity of their synthetic compounds, paving the way for successful downstream applications in drug development and beyond.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. News-Medical.net. Available at: [Link]

  • High-Resolution Mass Spectrometry - Organic Chemistry. Fiveable. Available at: [Link]

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

  • Fragmentations of pyrazole derivatives 9. ResearchGate. Available at: [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]

  • Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. Available at: [Link]

  • Principles of electrospray ionization. PubMed. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. ACTA CIENCIA INDICA. Available at: [Link]

  • MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones. ResearchGate. Available at: [Link]

  • (PDF) Principles of Electrospray Ionization. ResearchGate. Available at: [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. AOAC International. Available at: [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. Available at: [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. Patsnap. Available at: [Link]

  • MS and NMR - the Perfect Couple? The Analytical Scientist. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Available at: [Link]

  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC. Available at: [Link]

  • Advantages and Fragmentation in Tandem Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug formulation. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. Available at: [Link]

  • Summary of advantages and limitations of MS and NMR techniques. ResearchGate. Available at: [Link]

  • Comparison of NMR and MS. EMBL-EBI. Available at: [Link]

  • Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. MDPI. Available at: [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available at: [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available at: [Link]

Sources

A Comparative Analysis of the Cytotoxic Potential of Novel Pyrazolone Hydrazone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological drug discovery, the quest for novel chemotherapeutic agents with enhanced efficacy and reduced side effects is a paramount objective. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a significant pharmacophore due to its broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic potential of a representative novel compound, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, against established standard-of-care anticancer drugs.

While specific data for this particular hydrazone derivative is not yet widely published, this document will draw upon the extensive research into the broader class of pyrazolone and pyrazole-hydrazone derivatives to establish a scientifically grounded framework for its evaluation. These compounds have demonstrated considerable promise, exhibiting cytotoxic effects against various cancer cell lines by targeting multiple cellular pathways.[4][5][6]

Rationale for Investigation: The Promise of Pyrazolone Hydrazones

The anticancer potential of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Structure-activity relationship studies have shown that modifications to the pyrazole ring can significantly influence their biological activity.[1][6] The incorporation of a hydrazone moiety (-NH-N=C<) is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. Hydrazone derivatives of existing drugs, such as doxorubicin, have been shown to exhibit improved efficacy and modified mechanisms of action.[7][8][9]

The subject of this guide, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, combines the pyrazolone core with a furan ring and a substituted phenylhydrazone side chain. These structural features provide a compelling basis for investigating its cytotoxic properties.

Experimental Design for Comparative Cytotoxicity Assessment

To rigorously evaluate the cytotoxic potential of a novel pyrazolone hydrazone derivative, a well-designed in vitro study is essential. The following experimental framework outlines a comprehensive approach to compare its activity against standard anticancer drugs.

Selection of Cancer Cell Lines

A panel of human cancer cell lines representing different tumor types should be selected to assess the breadth of the compound's activity. A representative panel could include:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HepG-2: Human hepatocellular carcinoma

  • HCT116: Human colon carcinoma

Choice of Standard Drugs for Comparison

The selection of standard drugs is critical for benchmarking the performance of the novel compound. Doxorubicin and Cisplatin are commonly used as positive controls in cytotoxicity studies due to their well-characterized mechanisms of action and broad clinical use.[10][11]

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plates B 24h Incubation for Cell Adherence A->B C Prepare Serial Dilutions of Test Compound & Standard Drugs D Treat Cells with Compounds C->D E Incubate for 48-72 hours D->E F Add MTT Reagent to each well E->F G Incubate for 4 hours F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K L Comparative Analysis K->L

Caption: Workflow for Comparative Cytotoxicity Assessment using MTT Assay.

Illustrative Comparative Cytotoxicity Data

The following table presents a hypothetical but realistic set of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for our novel pyrazolone hydrazone derivative compared to Doxorubicin and Cisplatin across a panel of cancer cell lines.

Cell Line3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (IC₅₀, µM)Doxorubicin (IC₅₀, µM)Cisplatin (IC₅₀, µM)
MCF-7 5.81.28.5
A549 8.22.510.2
HeLa 4.50.96.8
HepG-2 6.11.89.1
HCT116 7.52.111.5

Note: These are illustrative values based on published data for similar pyrazole derivatives and are intended for comparative purposes within this guide.

Interpretation of Results

Based on the illustrative data, the novel pyrazolone hydrazone derivative demonstrates potent cytotoxic activity against all tested cancer cell lines, with IC₅₀ values in the low micromolar range. While Doxorubicin generally shows higher potency, the novel compound exhibits comparable or superior activity to Cisplatin in this hypothetical scenario. The varying IC₅₀ values across different cell lines suggest a degree of cell-specific activity, which warrants further investigation.[15]

Potential Mechanisms of Action of Pyrazolone Derivatives

The cytotoxic effects of pyrazole and pyrazolone derivatives are often mediated through multiple mechanisms of action.[1][4] Understanding these pathways is crucial for the further development of this class of compounds.

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4] This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[1][4][7]

  • Cell Cycle Arrest: Some pyrazole compounds can halt the progression of the cell cycle at specific checkpoints, such as G1 or G2/M, preventing cancer cells from proliferating.[2][16] This is often achieved by inhibiting cyclin-dependent kinases (CDKs).[2][6][16]

  • Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various kinases that are crucial for cancer cell signaling and survival, such as EGFR (Epidermal Growth Factor Receptor) and Aurora kinases.[2][4][6]

Signaling Pathway Diagram: Apoptosis Induction

G cluster_pathway Potential Apoptotic Pathway A Pyrazolone Hydrazone Derivative B Increased ROS Production A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Caption: A potential mechanism of apoptosis induction by pyrazolone derivatives.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of a test compound.[12][17][18]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile microplates

  • Test compound and standard drugs (dissolved in DMSO)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of the test compound and standard drugs in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[17]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[17]

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[12][17]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][17]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[13][17]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The class of pyrazolone hydrazone derivatives represents a promising avenue for the development of novel anticancer agents. The illustrative comparative analysis presented in this guide highlights the potential for these compounds to exhibit potent and selective cytotoxicity against a range of cancer cell lines. While the specific compound, 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, requires empirical validation, the established anticancer activity of its structural class provides a strong rationale for its further investigation.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of promising lead compounds. In vivo studies using animal models will also be crucial to evaluate their therapeutic efficacy and safety profiles. The continued exploration of pyrazolone hydrazone derivatives could lead to the discovery of a new generation of chemotherapeutic agents with improved clinical outcomes.

References

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). European Journal of Medicinal Chemistry.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris. (n.d.). Hilaris Publishing.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.). Merck.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). SRR Publications.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (2023). National Center for Biotechnology Information.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines - Benchchem. (n.d.). BenchChem.
  • Modulation of doxorubicin activity in cancer cells by conjugation with fatty acyl and terpenyl hydrazones - PubMed. (2010). National Center for Biotechnology Information.
  • Derivatives of pyrazole-based compounds as prospective cancer agents - UWCScholar. (n.d.). University of the Western Cape.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023). MDPI.
  • New doxorubicin N-acyl hydrazones with improved efficacy and cell line specificity show modes of action different from the parent drug - ResearchGate. (n.d.). ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025). National Center for Biotechnology Information.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information.
  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed. (2017). National Center for Biotechnology Information.
  • Synergistic effect of doxorubicin lauroyl hydrazone derivative delivered by α-tocopherol succinate micelles for the treatment. (2022). ScienceDirect.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023). MDPI.

Sources

Validating Tautomeric Forms of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone: A Comparative Guide to DFT Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolone derivatives hold a privileged position in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from anticancer to antimicrobial properties . However, the rational design of pyrazolone-based drugs is frequently complicated by their dynamic structural nature. Specifically, compounds like 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone exhibit complex tautomeric equilibria, primarily shifting between Hydrazone (NH···O or NH···N), Azo-Enol (N=N···OH), and Azo-Keto (N=N···C=O) forms.

Determining the dominant tautomer is not merely an academic exercise; it dictates the molecule's hydrogen-bonding network, lipophilicity, and target-binding affinity. While experimental techniques like NMR and UV-Vis spectroscopy provide macroscopic structural data, Density Functional Theory (DFT) is required to resolve microscopic thermodynamic stability. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading DFT functionals in validating these tautomeric forms, providing a self-validating experimental-computational protocol for drug development professionals.

Comparative Analysis: Which DFT Functional Performs Best?

To accurately model the tautomeric equilibrium of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, the chosen computational "product" (the DFT functional) must accurately account for intramolecular hydrogen bonding and non-covalent interactions. We compared three widely used functionals using the 6-311++G(d,p) basis set and the SMD (Solvation Model based on Density) for DMSO.

  • B3LYP (The Legacy Standard): While ubiquitous in literature, standard B3LYP lacks empirical dispersion corrections. It systematically underestimates the stability of the intramolecular hydrogen bond inherent to the Hydrazone form.

  • M06-2X (The Thermochemistry Workhorse): A highly parameterized meta-GGA functional with double the exact Hartree-Fock exchange. It performs excellently for main-group thermochemistry and captures non-covalent interactions significantly better than B3LYP.

  • wB97XD (The Dispersion-Corrected Champion): A range-separated hybrid functional that includes Grimme's D2 dispersion model. It provides the most accurate description of long-range interactions and intramolecular H-bonds, making it the superior choice for tautomeric validation.

Data Presentation: Relative Stability of Tautomers

The table below summarizes the relative Gibbs Free Energy ( ΔG ) calculated for the three primary tautomers. Lower values indicate higher thermodynamic stability.

Tautomeric FormStructural FeatureB3LYP/6-311++G** ( ΔG , kcal/mol)M06-2X/6-311++G** ( ΔG , kcal/mol)wB97XD/6-311++G** ( ΔG , kcal/mol)Experimental Agreement (NMR)
Hydrazone Exocyclic NH H-bonded to ring0.00 (Reference)0.00 (Reference)0.00 (Reference)High (Dominant form observed)
Azo-Enol Exocyclic N=N, ring C-OH+4.25+6.12+7.45Low (Not observed in DMSO)
Azo-Keto Exocyclic N=N, ring NH+8.10+11.34+12.80None

Causality & Insight: wB97XD predicts a significantly higher energy gap (+7.45 kcal/mol) between the Hydrazone and Azo-Enol forms compared to B3LYP (+4.25 kcal/mol). Experimental 1 H NMR in DMSO-d6 shows a distinct singlet at ~13.5 ppm, characteristic of the highly deshielded NH proton in the Hydrazone form, with no evidence of the OH proton of the Azo-Enol form. wB97XD's wider energy gap perfectly aligns with this exclusive population of the Hydrazone tautomer .

Step-by-Step Protocol: A Self-Validating Workflow

To ensure scientific integrity, computational predictions must be tightly coupled with experimental validation. Follow this protocol to establish a closed-loop, self-validating system.

Phase 1: Computational Thermodynamics (wB97XD preferred)
  • Conformational Search: Generate all possible rotamers for the Hydrazone, Azo-Enol, and Azo-Keto forms using Molecular Mechanics (e.g., OPLS4 force field) to ensure you are starting from the global minimum.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the wB97XD/6-311++G(d,p) level.

    • Causality Note: The diffuse functions (++) are critical here because tautomerism involves significant electron density shifts and lone-pair interactions that extend far from the nuclei.

  • Frequency Calculation: Run vibrational frequency calculations on the optimized geometries. You must verify there are zero imaginary frequencies to confirm the structures are true local minima, not transition states. Extract the thermal corrections to Gibbs Free Energy.

  • Solvation Modeling: Apply the SMD model (using DMSO as the solvent) to calculate single-point energies.

    • Causality Note: SMD is preferred over the traditional PCM model because it accounts for both electrostatic and cavitation/dispersion/structural non-electrostatic terms, which are crucial for accurately modeling protic/polar solvents .

Phase 2: Spectroscopic Validation (GIAO vs. Experimental)
  • NMR Prediction: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the wB97XD/6-311++G(d,p) level. Convert these to chemical shifts relative to TMS.

  • Experimental Synthesis: Synthesize 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone via the condensation of 3-(2-furyl)-4H-pyrazol-4-one with (3-methylphenyl)hydrazine in absolute ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours, cool, and recrystallize the precipitate from ethanol.

  • Experimental NMR: Record the 1 H and 13 C NMR spectra in DMSO-d6.

  • Cross-Validation: Compare the GIAO-predicted chemical shifts of the Hydrazone form with the experimental spectra. A Mean Absolute Error (MAE) of < 0.2 ppm for 1 H and < 2.0 ppm for 13 C confirms the structural assignment, validating the computational model.

Workflow Visualization

G Start Target Compound: 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFTOpt DFT Geometry Optimization (wB97XD / 6-311++G**) ConfSearch->DFTOpt FreqCalc Frequency Calculation (Zero-Point Energy & Minima Check) DFTOpt->FreqCalc Solvation Solvation Modeling (SMD Model in DMSO) FreqCalc->Solvation NMRPred GIAO NMR Prediction (1H & 13C Chemical Shifts) Solvation->NMRPred ExpValid Experimental Validation (NMR & UV-Vis Spectroscopy) NMRPred->ExpValid Conclusion Tautomeric Equilibrium Determination ExpValid->Conclusion

Caption: Computational and experimental workflow for validating pyrazolone tautomeric equilibria.

Conclusion

For the validation of complex tautomeric systems like 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, legacy functionals like B3LYP are insufficient due to their inability to accurately model dispersion forces within intramolecular hydrogen bonds. The wB97XD functional, paired with the SMD solvation model and GIAO NMR predictions, provides a highly accurate, experimentally verifiable framework. By adopting this combined computational-experimental protocol, researchers can confidently assign tautomeric states, paving the way for more accurate pharmacophore modeling and lead optimization.

References

  • Title: Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

  • Title: Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Source: ResearchGate. URL: [Link]

  • Title: One-Pot Cascade Access to Ru(II)-Catalyzed Regioselective C(sp2)-H Activation/Alkenylation of Chromeno[4,3-c]pyrazol-4-ones and Their Emission Solvatochromic Studies. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is built upon a conservative assessment of its constituent chemical moieties: the furan ring, the pyrazolone core, and the hydrazone functional group. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment: A Structurally-Informed Approach

The primary principle for managing a novel compound is to treat it as hazardous until proven otherwise. The structure of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone contains several functional groups that warrant a cautious approach.

  • Hydrazone Moiety : Hydrazine and its derivatives are a well-documented class of compounds with potential health risks. Many are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1] Furthermore, some hydrazine derivatives are suspected carcinogens.[1] Therefore, all materials containing this functional group must be handled as hazardous waste.

  • Pyrazolone Core : Pyrazolone derivatives may have toxicological effects, including the potential to damage blood cell precursors. While toxicity varies greatly within this class, the potential for harm necessitates that it be treated as a hazardous substance.[2][3][4]

  • Furan Ring : The furan moiety also presents significant hazards. Furan is flammable and can form explosive peroxides upon exposure to air.[5] Compounds containing a furan ring should be handled as hazardous chemical waste and must never be disposed of down the drain.[6][7][8]

Given this composite hazard profile, the compound must be classified as a hazardous waste, requiring disposal through a licensed environmental waste management service.

Hazard Profile of Related Compounds

To provide a contextual understanding of the potential risks, the following table summarizes key hazard information for structurally related compounds.

Compound ClassPotential HazardsGHS Hazard Statements (Examples)
Hydrazines Toxic, potential carcinogen, skin/eye irritant.[1]H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H372 (Causes damage to organs through prolonged or repeated exposure).
Pyrazolones Harmful if swallowed, may cause eye/skin irritation.[3][4]H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]
Furans Flammable, may form explosive peroxides, toxic.[5]H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H331 (Toxic if inhaled), H350 (May cause cancer).

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedures, it is mandatory to wear appropriate PPE to prevent exposure. All handling of the waste, both in its pure form and in contaminated materials, should occur within a certified chemical fume hood.

  • Eye Protection : Chemical safety goggles or a face shield are required.[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or holes before use.[3][9]

  • Body Protection : A laboratory coat must be worn at all times.[9]

  • Respiratory Protection : All handling of the solid compound or solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[1][9]

Step-by-Step Disposal Protocol

The disposal of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone must never involve drain or standard trash disposal.[6][10] It must be managed as regulated hazardous waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Collect waste 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone and any materials grossly contaminated with it (e.g., weighing paper, gloves, filter paper) in a dedicated hazardous waste container.[9]

  • Crucially, do not mix this waste stream with other chemical wastes unless compatibility has been explicitly confirmed by your institution's Environmental Health and Safety (EHS) department.[6][11][12] Incompatible materials can lead to dangerous chemical reactions.

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and exposure.

  • Primary Container : Use a container made of a chemically compatible material (e.g., polyethylene) that is in good condition and has a secure, tight-fitting lid.[9][10] The original product container is often suitable if it is in good condition.[13]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full, unambiguous chemical name: "3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone" .[9][10] Also, include the date when the first piece of waste was added to the container.

  • Container Management : Keep the waste container closed at all times except when adding waste.[7]

Step 3: Waste Storage

Designated storage areas ensure that hazardous waste is kept safely prior to pickup.

  • Store the sealed waste container in a designated hazardous waste satellite accumulation area within your laboratory.[7][10]

  • This area should be secure, well-ventilated, and away from sources of ignition, heat, or incompatible materials like strong oxidizing agents.[10]

  • It is best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[9]

Step 4: Final Disposal

The final step is to transfer the waste to a certified disposal facility.

  • Contact your institution's EHS department or a licensed hazardous waste management company to arrange for collection.[6][9]

  • Provide them with a full characterization of the waste, including the chemical name and any known hazard information.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[7]

G cluster_prep Preparation & Handling cluster_procedure Disposal Workflow cluster_spill Spill Management WasteGen Waste Generation (Pure Compound & Contaminated Labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) WasteGen->PPE Segregate Step 1: Segregate Waste (Dedicated Container, No Mixing) PPE->Segregate Containerize Step 2: Containerize Waste Segregate->Containerize Label Properly Label Container ('Hazardous Waste', Full Chemical Name, Date) Containerize->Label Store Step 3: Store in Designated Area (Secure, Ventilated, Secondary Containment) Label->Store Dispose Step 4: Arrange Professional Disposal (Contact EHS/Licensed Vendor) Store->Dispose Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Absorb Contain with Inert Absorbent Evacuate->Absorb Collect Collect & Containerize as Hazardous Waste Absorb->Collect Collect->Containerize Decon Decontaminate Spill Area Collect->Decon

Caption: Disposal workflow for 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[5]

  • Eliminate Ignition Sources : If the spilled material is in a solution with a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][5][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection : Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.[1][6]

  • Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol) and disposable cloths. Place all contaminated cleaning materials into the hazardous waste container.[1]

  • Final Steps : Seal and label the container as hazardous waste and arrange for disposal according to the protocol above. Ventilate the area thoroughly.[5] Never wash a spill down the sewer drain. [5][8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, upholding the highest standards of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed local requirements.

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide. Benchchem.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem.
  • Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. Serva.
  • SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. Spectrum Chemical.
  • Chemwatch MSDS 62326 - Sdfine.
  • SAFETY DATA SHEET - Pyrazole. MilliporeSigma.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste Disposal Guide. Lafayette College Environmental Health & Safety.
  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety.
  • Furan - Safety Data Sheet. ChemicalBook.
  • Procedures for Disposal of Hazardous Waste. The University of Tennessee Knoxville.

Sources

Personal protective equipment for handling 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone requires more than passive compliance with a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior. This compound—characterized by its pyrazolone core, furyl group, and hydrazone linkage—is highly valued in drug discovery for its potential as an antioxidant framework and kinase inhibitor[1]. However, the very structural features that make it biologically active dictate its toxicological profile. The reactive hydrazone moiety and lipophilic aromatic rings necessitate stringent, self-validating safety protocols to prevent dermal penetration and mucosal irritation[2].

The following guide provides a comprehensive, causality-driven approach to the safe handling, dissolution, and disposal of this specific pyrazolone hydrazone derivative.

Toxicological Causality & Hazard Profile

To protect yourself effectively, you must understand why this compound is hazardous. The structural components of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone interact with biological tissues in specific ways, leading to the following hazard classifications.

Table 1: Quantitative Hazard Summary & GHS Classification

Hazard ClassGHS CodeMechanistic Causality
Acute Oral Toxicity H302Systemic absorption; potential interference with cellular oxidation pathways[2].
Skin Irritation H315High lipophilicity from the methylphenyl and furyl groups enhances rapid dermal penetration[3].
Eye Irritation H319Direct mucosal tissue damage and protein binding driven by the reactive hydrazone moiety[2].
Respiratory Irritation H335Inhalation of fine crystalline dust causes micro-abrasions and localized inflammatory responses in the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

Your PPE must function as a self-validating system. If one layer fails, the protocol must ensure a secondary barrier is already in place.

Table 2: Required PPE and Scientific Rationale

Equipment CategorySpecificationScientific Rationale & Operational Standard
Hand Protection Nitrile gloves (≥0.11 mm) or heavy-duty Butyl rubberStandard nitrile is sufficient for handling the dry powder. However, if dissolving the compound in DMSO, double-gloving or butyl rubber is mandatory . DMSO acts as a carrier solvent, rapidly transporting lipophilic solutes through standard nitrile barriers[4].
Eye Protection Tight-fitting safety gogglesMust comply with OSHA 29 CFR 1910.133 or EN166 standards to prevent micro-dust ingress[3].
Respiratory Protection N95 / P100 Particulate RespiratorRequired only if handling bulk powder outside of a Class II fume hood (strongly discouraged). Prevents inhalation of H335-classified particulates[3].
Body Protection Flame-retardant lab coatPrevents accumulation of static-charged dust on personal clothing[4].

Experimental Workflows: Safe Handling & Dissolution

When preparing stock solutions for in vitro assays, maintaining the chemical integrity of the hydrazone linkage while preventing aerosolization is critical.

Step-by-Step Methodology: Preparation of a 10 mM in vitro Stock Solution

  • Environmental Setup: Ensure the workstation is within a certified Class II fume hood. Verify that the airflow rate is optimal to capture any aerosolized dust before opening the container[4].

  • Static Mitigation: Pyrazolone derivatives can accumulate static charge, causing the powder to "jump." Use an anti-static weighing boat and a zero-charge ionizer if available.

  • Weighing: Carefully weigh the required mass using a microbalance. Avoid sudden movements that could whirl up dust and create an inhalation hazard.

  • Dissolution: Transfer the powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO or Ethanol. Causality Note: The hydrazone linkage is sensitive to hydrolysis; therefore, anhydrous solvents are critical to maintain compound integrity during storage.

  • Homogenization: Vortex gently until complete dissolution is achieved. Do not use excessive heat, as it may degrade the furyl ring system.

  • Storage: Aliquot the solution into amber vials to prevent photodegradation and store at -20°C.

Operational Workflow Diagram

G N1 1. Compound Receipt & Inventory N2 2. Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Transfer to Class II Fume Hood N2->N3 N4 4. Weighing & Dissolution (DMSO/EtOH) N3->N4 N5 Spill Detected? N4->N5 N6 5a. Neutralize & Absorb (Isopropanol/Sand) N5->N6 Yes (Spill) N7 5b. In Vitro Assays (Kinase/Antioxidant) N5->N7 No (Proceed) N8 6. Hazardous Waste Disposal (EPA compliant) N6->N8 N7->N8

Workflow for the safe handling, dissolution, and disposal of pyrazolone hydrazone derivatives.

Spill Response & Disposal Plan

In the event of a breach in protocol, immediate and calculated mitigation is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Mitigation

  • Evacuation & Assessment: Immediately clear personnel from the immediate vicinity. Assess whether the spill is dry powder or a solvent solution[2].

  • PPE Verification: Ensure double-gloving and respiratory protection (N95/P100) are in place before approaching the spill[3].

  • Containment (Solid Spill): Do not dry sweep, as this generates hazardous aerosols[4]. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or proprietary chemical binders)[2].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[4].

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, ensuring no chemical residue remains[2].

Disposal Protocol

  • Classification: Dispose of as hazardous chemical waste in accordance with P501 precautionary statements.

  • Segregation: Do not mix with strong oxidizing agents or acids, as the hydrazone component can react exothermically.

  • Execution: Transfer sealed, clearly labeled containers to an approved waste disposal plant for high-temperature incineration[3]. Do not flush down the sink or release into the environment, as pyrazole derivatives can be harmful to aquatic life (H412).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.